THP-PEG4-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H36O8 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
tert-butyl 2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C19H36O8/c1-19(2,3)27-17(20)16-24-13-12-22-9-8-21-10-11-23-14-15-26-18-6-4-5-7-25-18/h18H,4-16H2,1-3H3 |
Clé InChI |
PVEVQBBINFECAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COCCOCCOCCOCCOC1CCCCO1 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of THP-PEG4-Boc
This guide provides a comprehensive overview of the chemical structure, properties, and applications of THP-PEG4-Boc, a bifunctional linker molecule widely utilized in the fields of chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Structure of this compound
This compound is a hetero-bifunctional, polyethylene (B3416737) glycol (PEG)-based linker. Its structure is comprised of three key functional components: a Tetrahydropyran (THP) group, a tetra-ethylene glycol (PEG4) spacer, and a tert-Butyloxycarbonyl (Boc) protecting group.
-
THP (Tetrahydropyran) Group: This unit acts as an acid-labile protecting group for a terminal hydroxyl functional group. The THP ether is stable under basic, nucleophilic, and reductive conditions but can be easily cleaved under mild acidic conditions to reveal the hydroxyl group, which can then be used for further chemical modification.
-
PEG4 Spacer: The core of the linker consists of a hydrophilic chain of four repeating ethylene (B1197577) glycol units. This PEG spacer enhances the aqueous solubility of the molecule and the resulting conjugates.[1][2][3] The length of the PEG chain is crucial for optimizing the distance between the two ends of a PROTAC molecule, thereby facilitating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.
-
Boc (tert-Butyloxycarbonyl) Group: The Boc group is a widely used protecting group for an amine. In this molecule, it protects a terminal carbamate. Similar to the THP group, the Boc group is acid-labile and can be removed to expose a primary amine, which is then available for conjugation, typically through amide bond formation.[2][4]
The linear arrangement of these components results in a versatile linker used to connect two different molecular entities.
Physicochemical and Quantitative Data
The key quantitative properties of this compound are summarized in the table below. These data are essential for experimental design, including reaction stoichiometry and solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₆O₈ | |
| Molecular Weight | 392.48 g/mol | |
| Canonical SMILES | O=C(OC(C)(C)C)COCCOCCOCCOCCOC1CCCCO1 | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid | |
| Storage Conditions | Store at -20°C for long-term stability |
Role in PROTAC Synthesis and Drug Development
This compound is primarily employed as a PROTAC linker. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of a PROTAC using a linker like this compound follows a logical workflow where the two protecting groups (THP and Boc) are sequentially removed and reacted with a ligand for the target protein and a ligand for the E3 ligase.
Experimental Protocols
While specific protocols are highly dependent on the ligands being conjugated, a general representative protocol for the solubilization of PEGylated compounds for in vivo studies can be adapted. The following method is based on protocols for similar PROTAC linkers and is intended for reference only.
Objective: To prepare a stock solution and a final formulation of a this compound conjugate for in vivo administration.
Materials:
-
This compound conjugate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol for In Vivo Formulation:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of the conjugate in 100% DMSO. For example, dissolve 25 mg of the compound in 1 mL of DMSO to achieve a 25 mg/mL stock.
-
Ensure complete dissolution. Gentle warming or sonication may be used if precipitation occurs.
-
-
Working Solution Preparation (Example for a 2.5 mg/mL final concentration):
-
The final formulation will consist of a co-solvent system, for example: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare 1 mL of the working solution, begin with the required volume of the stock solution. For a final concentration of 2.5 mg/mL, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and continue mixing.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL. Mix until a homogenous, clear solution is obtained.
-
It is recommended to prepare this working solution fresh on the day of the experiment.
-
Molecular Structure Visualization
The following diagram, generated using the DOT language, illustrates the chemical structure of this compound, highlighting its distinct functional units.
References
An In-depth Technical Guide to THP-PEG4-Boc: Chemical Properties and Solubility for Researchers and Drug Development Professionals
Introduction
THP-PEG4-Boc is a heterobifunctional crosslinker that plays a significant role in the burgeoning field of targeted protein degradation. As a polyethylene (B3416737) glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker, it provides a crucial bridge in the elegant mechanism of PROTACs, which are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical properties and solubility of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development.
Core Chemical Properties
This compound, with the molecular formula C19H36O8 and a molecular weight of 392.48 g/mol , is a well-defined molecule designed for specific applications in chemical biology and drug discovery.[1] The structure incorporates a tetrahydropyranyl (THP) ether and a tert-butyloxycarbonyl (Boc) protected amine, linked by a four-unit polyethylene glycol chain.
| Property | Value | Source |
| Molecular Formula | C19H36O8 | [1] |
| Molecular Weight | 392.48 g/mol | [1] |
| Physical State | Not explicitly stated, but related PEG compounds are often liquids or oils at room temperature. |
Solubility Profile
For instance, a structurally similar compound, THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, demonstrates high solubility in dimethyl sulfoxide (B87167) (DMSO) at 100 mg/mL.[2] Another related molecule, N-Boc-PEG4-alcohol, is reported to be soluble in water, DMSO, dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[3] Based on these analogs, it is anticipated that this compound will exhibit good solubility in a range of organic solvents.
| Solvent | Expected Solubility | Rationale/Reference |
| Water | Moderately Soluble | The hydrophilic PEG chain enhances aqueous solubility. |
| DMSO | Soluble | High solubility observed for structurally similar compounds. |
| Ethanol | Likely Soluble | PEG and Boc-protected compounds generally show solubility in alcohols. |
| DCM | Likely Soluble | A related compound, N-Boc-PEG4-alcohol, is soluble in DCM. |
| DMF | Likely Soluble | A related compound, N-Boc-PEG4-alcohol, is soluble in DMF. |
Chemical Stability and Reactivity
The stability of this compound is governed by its two primary protecting groups: the THP ether and the Boc-protected amine.
-
THP (Tetrahydropyranyl) Group: The THP ether is a common protecting group for alcohols. It is notably stable under strongly basic conditions, making it compatible with organometallic reagents, metal hydrides, and various acylation and alkylation reagents. However, the THP group is labile and will be cleaved under acidic conditions, even mild ones, through acid-catalyzed hydrolysis or alcoholysis.
-
Boc (tert-Butyloxycarbonyl) Group: The Boc group is one of the most common amine protecting groups in organic synthesis. It is stable towards most nucleophiles and bases. Its removal is typically achieved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which leads to the formation of a tert-butyl cation.
The reactivity of this compound is centered around the selective deprotection of these two groups to enable the sequential attachment of a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-containing E3 ligase ligand. The THP group can also be removed under acidic conditions to expose a hydroxyl group for further functionalization.
Role in PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker connecting the two ligands is a critical component that influences the efficacy of the PROTAC. PEG-based linkers like this compound are frequently employed due to their ability to enhance the solubility and bioavailability of the resulting PROTAC molecule.
The general mechanism of PROTAC action, which is facilitated by linkers such as this compound, is depicted in the following signaling pathway diagram.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
While a specific, detailed experimental protocol for determining the solubility of this compound is not publicly available, a general workflow for assessing the solubility of small molecules can be adapted.
General Experimental Workflow for Solubility Determination:
Caption: General workflow for small molecule solubility testing.
Detailed Methodology for Solubility Determination (Adapted from General Protocols):
-
Preparation of a Stock Solution: A concentrated stock solution of this compound is prepared in a solvent in which it is freely soluble, such as DMSO.
-
Addition to Test Solvents: Aliquots of the stock solution are added to vials containing the test solvents (e.g., water, ethanol, phosphate-buffered saline).
-
Equilibration: The vials are sealed and agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Separation of Solid and Liquid Phases: The samples are centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Analysis of the Supernatant: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry.
-
Calculation of Solubility: The solubility is calculated from the measured concentration in the supernatant and is typically expressed in mg/mL or mM.
Logical Relationship for Protecting Group Stability and Reactivity:
Caption: Stability and reactivity of this compound protecting groups.
This compound is a valuable chemical tool for the construction of PROTACs. Its PEG linker is designed to confer favorable solubility properties, while its orthogonal protecting groups allow for the controlled and sequential synthesis of these complex heterobifunctional molecules. A thorough understanding of its chemical properties, stability, and reactivity is essential for its effective application in the development of novel therapeutics based on targeted protein degradation. While precise quantitative solubility data for this specific linker remains to be published, the information available for closely related analogs provides a strong foundation for its use in various solvent systems relevant to drug discovery and development.
References
The Strategic Application of THP and Boc Protecting Groups in THP-PEG4-Boc for Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the precise control of chemical synthesis is paramount. Bifunctional molecules like THP-PEG4-Boc serve as critical building blocks, and the strategic use of protecting groups is fundamental to their successful application. This technical guide provides a comprehensive overview of the roles of the Tetrahydropyran (THP) and tert-Butyloxycarbonyl (Boc) protecting groups in the context of the this compound linker, a key component in the synthesis of PROTACs.
Introduction to this compound and its Components
This compound is a heterobifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer of four units. This linker is strategically designed with two distinct protecting groups, THP and Boc, at its termini. This dual protection allows for the selective and sequential modification of the linker, a crucial feature in the multi-step synthesis of complex molecules like PROTACs.
-
Polyethylene Glycol (PEG) Spacer: The PEG chain (specifically, a tetraethylene glycol unit in PEG4) is a cornerstone of PROTAC design. It imparts favorable physicochemical properties to the final molecule, such as increased hydrophilicity and improved water solubility.[1] The flexibility and length of the PEG linker are critical in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is essential for efficient protein degradation.[2][3]
-
Tetrahydropyranyl (THP) Group: The THP group is a widely used protecting group for hydroxyl (-OH) functionalities. In this compound, it masks a hydroxyl group at one end of the PEG chain.
-
tert-Butyloxycarbonyl (Boc) Group: The Boc group is one of the most common protecting groups for amines (-NH2). In this compound, it protects a primary amine, often introduced via a carboxyl group that has been converted to a carbamate (B1207046).
The strategic placement of these two protecting groups allows for a modular and controlled approach to PROTAC synthesis.
The Role and Chemistry of the THP Protecting Group
The THP group is employed to protect alcohols from unwanted reactions under various conditions. It is stable in the presence of strong bases, organometallic reagents, and nucleophiles.
Protection of Alcohols with THP
The protection of a hydroxyl group as a THP ether is typically achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic conditions. The acid catalyst protonates the DHP, making it susceptible to nucleophilic attack by the alcohol.
Deprotection of THP Ethers
The removal of the THP group is accomplished by acid-catalyzed hydrolysis. This process regenerates the original alcohol. The lability of the THP group under acidic conditions is a key feature that allows for its selective removal.
A significant consideration when using the THP group is that its introduction creates a new stereocenter, which can lead to the formation of diastereomers if the original alcohol is chiral. This can complicate purification and characterization.
The Role and Chemistry of the Boc Protecting Group
The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the synthesis of amine-containing pharmaceuticals. It is prized for its stability under a wide range of non-acidic conditions and its facile removal with acid.
Protection of Amines with Boc
The Boc group is typically introduced by reacting a primary or secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The resulting carbamate is stable to many reagents, including bases and nucleophiles.
Deprotection of Boc-Protected Amines
The removal of the Boc group is readily achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves the formation of a stable tert-butyl cation, which is then quenched, and the carbamic acid intermediate decarboxylates to yield the free amine.
Orthogonal Protection Strategy in this compound
The presence of both THP and Boc protecting groups on the same molecule allows for an orthogonal protection strategy. This means that one group can be selectively removed under conditions that do not affect the other. While both groups are acid-labile, their sensitivities to acid are different. The Boc group is generally more sensitive to strong acids like TFA, while the THP group can be cleaved under milder acidic conditions. This differential lability can be exploited for selective deprotection.
This orthogonality is fundamental to the synthesis of PROTACs, where one end of the linker needs to be coupled to a warhead (targeting the protein of interest) and the other end to an E3 ligase ligand in a specific sequence.
Application in PROTAC Synthesis
This compound is a valuable tool for the modular synthesis of PROTACs. The general workflow involves the sequential deprotection of the THP and Boc groups and subsequent coupling with the respective ligands.
This stepwise approach allows for the purification of intermediates and ensures the correct assembly of the final PROTAC molecule.
Experimental Protocols and Quantitative Data
The following sections provide representative experimental protocols for the deprotection of Boc and THP groups from PEG linkers, along with typical quantitative data.
Boc Deprotection from a PEG Linker
Protocol: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected PEG linker (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the stirred solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
The resulting TFA salt of the amine can be used directly or neutralized by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Table 1: Quantitative Data for Boc Deprotection
| Substrate | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| N-Boc protected amines | TFA (excess) | Dichloromethane | 0.5 - 2 | >95 | |
| Boc-protected diamines | Trifluoroethanol (TFE) | TFE | 1 | 27-98 | |
| N-Boc cyclosulfamides | Heteropolyacid (10% w/w) | Dichloromethane | 0.25 - 0.5 | 90-95 |
THP Deprotection from a PEG Linker
Protocol: THP Deprotection using Mild Acid
-
Dissolve the THP-protected PEG linker (1.0 eq) in a suitable solvent such as methanol (B129727) or a mixture of THF/water.
-
Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (PTSA) or pyridinium (B92312) p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected alcohol.
Table 2: Quantitative Data for THP Deprotection
| Substrate | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Fmoc-Trp(Thp)-OH | TFA/H₂O/CH₂Cl₂ (10:2:88) | CH₂Cl₂ | 1 | ~90 | |
| THP-protected alcohols | Bismuth triflate | Solvent-free | Varies | High | |
| THP-protected alcohols | N-bromosuccinimide (NBS), β-cyclodextrin | Water | Varies | High |
Conclusion
The THP and Boc protecting groups play indispensable and complementary roles in the structure and application of this compound. Their distinct chemical properties enable a robust and flexible orthogonal protection strategy, which is critical for the controlled, stepwise synthesis of complex biomolecules like PROTACs. A thorough understanding of the chemistry of these protecting groups, including their introduction, removal, and relative stabilities, is essential for researchers and scientists in the field of drug development to efficiently design and synthesize novel therapeutics. The continued development of linkers with sophisticated protection schemes will undoubtedly accelerate the advancement of targeted protein degradation and other innovative therapeutic modalities.
References
The Strategic Application of THP-PEG4-Boc in Chemical Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Linkers in Modern Drug Discovery
In the intricate landscape of chemical biology and drug development, the covalent linkage of distinct molecular entities has emerged as a powerful strategy to create novel therapeutic agents with enhanced efficacy and specificity. These "linker" molecules are not merely passive spacers but are increasingly recognized as critical components that significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting conjugates. Among the diverse array of linkers, those based on polyethylene (B3416737) glycol (PEG) have gained prominence due to their ability to improve solubility, reduce immunogenicity, and provide precise control over the spatial orientation of the conjugated molecules. This guide focuses on a specific and versatile PEG linker, THP-PEG4-Boc, and its applications in the rapidly advancing fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
This compound is a heterobifunctional linker characterized by a tetrahydropyranyl (THP) protected alcohol, a tetra-ethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination of functional groups provides a versatile platform for the sequential and controlled conjugation of different molecular entities. The THP group offers acid-labile protection for a hydroxyl group, allowing for its selective deprotection and subsequent derivatization. The Boc group provides robust protection for a primary amine, which can be removed under acidic conditions to enable coupling with carboxylic acids or other electrophilic moieties. The hydrophilic PEG4 spacer enhances the aqueous solubility of the resulting conjugate, a crucial factor for bioavailability and formulation.
This technical guide will provide an in-depth exploration of the applications of this compound in chemical biology, with a primary focus on its role in the synthesis of PROTACs. We will delve into the general principles of PROTAC design, provide detailed experimental protocols for the synthesis of these heterobifunctional molecules, and present quantitative data to illustrate the impact of linker composition on biological activity.
Core Application: this compound in the Synthesis of PROTACs
PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A typical PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, as its length, flexibility, and chemical composition directly influence the formation of a productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome.
The this compound linker is particularly well-suited for PROTAC synthesis due to its modular nature and physicochemical properties. The PEG4 spacer provides the necessary length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex. The hydrophilicity of the PEG chain can improve the solubility and cell permeability of the often large and complex PROTAC molecules.
Mechanism of Action of a PROTAC
The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: General Mechanism of Action of a PROTAC.
Quantitative Data on PROTACs Utilizing PEG Linkers
The length and composition of the linker are critical for the efficacy of a PROTAC. The following table summarizes data from a study on bromodomain and extraterminal (BET) protein degraders, illustrating how varying the length of the PEG linker can impact the degradation potency (DC50) and maximal degradation (Dmax) of the target protein BRD4.
| PROTAC | Linker Composition | DC50 (nM) for BRD4 Degradation | Dmax (%) for BRD4 Degradation |
| Degrader 1 | PEG2 | 15 | >95 |
| Degrader 2 | PEG3 | 8 | >98 |
| Degrader 3 | PEG4 | 5 | >98 |
| Degrader 4 | PEG5 | 12 | >95 |
Data is representative and compiled from published literature on BET degraders. Actual values can vary based on the specific warhead, E3 ligase ligand, and cell line used.
Experimental Protocols
The synthesis of a PROTAC using a this compound linker is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The following is a generalized protocol for the synthesis of a PROTAC, which can be adapted based on the specific warhead and E3 ligase ligand being used.
Generalized Experimental Workflow for PROTAC Synthesis
The diagram below outlines a typical synthetic workflow for the construction of a PROTAC molecule using a modular approach with a PEG-based linker.
Caption: Generalized Workflow for PROTAC Synthesis.
Detailed Methodologies
Materials:
-
Warhead with a carboxylic acid functional group
-
E3 ligase ligand with a primary amine functional group
-
This compound
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or other peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Protocol:
Step 1: Coupling of Warhead to this compound
-
Dissolve the warhead-COOH (1.0 equivalent) in anhydrous DMF.
-
Add PyBOP (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of methanol (B129727) in DCM) to yield the Warhead-PEG4-THP intermediate.
Step 2: Deprotection of the THP Group
-
Dissolve the Warhead-PEG4-THP intermediate in a solution of 2% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude product, Warhead-PEG4-OH, can often be used in the next step without further purification.
Step 3: Activation of the Hydroxyl Group (if necessary, e.g., for conversion to a leaving group)
This step is dependent on the desired final conjugation chemistry. For example, the hydroxyl group can be converted to a mesylate or tosylate to facilitate reaction with a nucleophile.
Step 4: Deprotection of the Boc Group
-
Dissolve the Warhead-PEG4-Boc intermediate (from an alternative synthetic route where the Boc group is deprotected last) in a solution of 20% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
Step 5: Coupling of the Warhead-Linker Intermediate to the E3 Ligase Ligand
-
Dissolve the deprotected Warhead-PEG4-NH2 intermediate (1.0 equivalent) and the E3 ligase ligand-COOH (1.0 equivalent) in anhydrous DMF.
-
Add PyBOP (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the formation of the final PROTAC by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
Broader Applications in Chemical Biology
While the primary focus of this guide is on PROTACs, the versatile chemistry of this compound makes it a valuable tool for other bioconjugation applications. The same principles of sequential deprotection and coupling can be applied to the synthesis of:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to attach cytotoxic payloads to antibodies, where the PEG linker can improve the solubility and pharmacokinetic profile of the ADC.
-
Peptide-Drug Conjugates (PDCs): Similar to ADCs, PDCs utilize a targeting peptide to deliver a therapeutic agent. This compound can serve as the linker in these constructs.
-
Fluorescent Probes and Biotinylated Reagents: The functional handles on this compound allow for the straightforward synthesis of custom probes for use in various biological assays.
Conclusion
This compound is a highly versatile and valuable tool in the armamentarium of the chemical biologist and drug discovery scientist. Its well-defined structure, modular reactivity, and beneficial physicochemical properties make it an ideal linker for the construction of complex and potent therapeutic and research agents, most notably PROTACs. The ability to systematically vary the linker length and composition by employing different PEG-based linkers is a powerful strategy for optimizing the biological activity of these molecules. As the fields of targeted protein degradation and bioconjugation continue to evolve, the strategic application of well-designed linkers like this compound will undoubtedly play a crucial role in the development of the next generation of precision medicines.
The Cornerstone of Targeted Protein Degradation: An In-depth Technical Guide to the PEG4 Linker in THP-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics, the emergence of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. At the heart of every PROTAC lies the linker, a critical component that dictates the efficacy and pharmacological properties of the entire molecule. This technical guide provides a comprehensive exploration of the tetraethylene glycol (PEG4) linker, specifically within the context of the widely utilized building block, THP-PEG4-Boc.
This document will delve into the core functionalities of the PEG4 linker, its impact on the physicochemical properties of PROTACs, and provide detailed experimental protocols for its incorporation and manipulation. Furthermore, we will explore its application in the degradation of key therapeutic targets, the Androgen Receptor and BRD4, complete with signaling pathway diagrams to visualize the mechanism of action.
Core Concepts: The Role of the PEG4 Linker
The this compound linker is a bifunctional molecule featuring a tetraethylene glycol (PEG4) chain. One terminus is protected by a tetrahydropyranyl (THP) group, which masks a hydroxyl group, while the other end contains a Boc-protected amine. This structure provides a versatile scaffold for the sequential attachment of a target protein ligand and an E3 ligase ligand, the two essential components of a PROTAC.
The PEG4 linker serves several critical functions in a PROTAC molecule:
-
Spatial Orientation: The length and flexibility of the PEG4 chain are crucial for inducing the optimal proximity and orientation between the target protein and the E3 ligase, facilitating efficient ubiquitination.
-
Enhanced Solubility: The hydrophilic nature of the polyethylene (B3416737) glycol chain significantly improves the aqueous solubility of the often hydrophobic PROTAC molecule, which is essential for its bioavailability and cell permeability.
-
Improved Physicochemical Properties: PEGylation is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The PEG4 linker contributes to increased stability, reduced aggregation, and can shield the PROTAC from proteolytic degradation and immunogenic responses.
Data Presentation: Physicochemical and Stability Properties
The following tables summarize the key physicochemical and stability data for this compound and related PEG4 linkers. This information is crucial for designing and executing experiments, as well as for formulating PROTACs for in vitro and in vivo studies.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₆O₈ | Manufacturer's Datasheet |
| Molecular Weight | 392.48 g/mol | Manufacturer's Datasheet |
| Appearance | Colorless to light yellow liquid | THP-PEG4-Pyrrolidine(N-Boc)-CH2OH Datasheet[1] |
| Storage (Powder) | -20°C for up to 3 years | TargetMol Datasheet[2] |
| Storage (In Solvent) | -80°C for up to 1 year | TargetMol Datasheet[2] |
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 100 mg/mL (for a related PEG4 linker) | May require sonication for complete dissolution. | THP-PEG4-Pyrrolidine(N-Boc)-CH2OH Datasheet[1] |
| Water | Soluble (qualitative for related PEG4 linkers) | The hydrophilic PEG chain enhances aqueous solubility. | N-Boc-PEG4-alcohol Datasheet[3] |
| DMF | Soluble (qualitative for related PEG4 linkers) | A common solvent for peptide coupling reactions. | N-Boc-PEG4-alcohol Datasheet |
| DCM | Soluble (qualitative for related PEG4 linkers) | A common solvent for Boc deprotection reactions. | N-Boc-PEG4-alcohol Datasheet |
| Condition | Stability | Reference |
| Acidic (e.g., TFA in DCM) | The Boc and THP protecting groups are labile and will be cleaved. | Boc Deprotection Protocols |
| Basic | The Boc group is generally stable to most bases. The ester linkage in a final PROTAC may be susceptible. | Boc Protection and Deprotection Guide |
| Aqueous Solution (pH dependent) | The THP group shows some lability in moderately acidic aqueous solutions. | Understanding THP as a Protecting Group |
| Long-term Storage (in recommended solvent) | Stable for at least one year at -80°C. | TargetMol Datasheet |
Experimental Protocols
The following section provides detailed methodologies for the key steps involved in the synthesis of a PROTAC using the this compound linker.
Protocol 1: Deprotection of the Boc Group
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to reveal a primary amine, which can then be coupled to a carboxylic acid-functionalized ligand.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon atmosphere
-
Round-bottom flask and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
The resulting crude THP-PEG4-NH₂ as a TFA salt can often be used in the next step without further purification.
Protocol 2: Amide Coupling to a Carboxylic Acid-Functionalized Ligand
This protocol outlines the coupling of the deprotected THP-PEG4-NH₂ to a ligand containing a carboxylic acid functionality using standard peptide coupling reagents.
Materials:
-
THP-PEG4-NH₂ (from Protocol 1)
-
Carboxylic acid-functionalized ligand (e.g., a warhead for the target protein)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of THP-PEG4-NH₂ (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or preparative HPLC to yield the desired THP-PEG4-Ligand conjugate.
Protocol 3: Deprotection of the THP Group and Final Coupling
This protocol describes the removal of the tetrahydropyranyl (THP) protecting group to reveal a hydroxyl group, which can then be coupled to the second ligand.
Materials:
-
THP-PEG4-Ligand (from Protocol 2)
-
Methanol (B129727) or Ethanol
-
Acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS) or mild aqueous acid)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the THP-PEG4-Ligand in methanol or ethanol.
-
Add a catalytic amount of an acid catalyst such as PPTS.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the deprotection is complete, the solvent is removed under reduced pressure.
-
The resulting HO-PEG4-Ligand can then be coupled to the second ligand (e.g., an E3 ligase ligand) using appropriate conjugation chemistry, such as esterification or etherification, followed by purification.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes involving the PEG4 linker in PROTACs.
Caption: A generalized workflow for the synthesis of a PROTAC using the this compound linker.
References
The Strategic Application of THP-PEG4-Boc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and the Role of PROTACs
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the target protein and the E3 ligase. The polyethylene (B3416737) glycol (PEG) linker, THP-PEG4-Boc, is a versatile building block in PROTAC design, offering a balance of hydrophilicity, defined length, and synthetic tractability.
This technical guide provides an in-depth exploration of this compound, detailing its structure, physicochemical properties, and its strategic application in the synthesis of PROTACs for targeted protein degradation. We will delve into the roles of the tetrahydropyranyl (THP) and tert-butyloxycarbonyl (Boc) protecting groups, provide detailed experimental protocols for PROTAC synthesis and evaluation, and present a framework for the rational design of potent and selective protein degraders.
Physicochemical Properties of this compound
This compound is a PEG-based PROTAC linker characterized by a tetraethylene glycol spacer, providing a defined length and flexibility. The terminal functional groups, a THP-protected alcohol and a Boc-protected amine, allow for sequential and controlled conjugation to the target protein and E3 ligase ligands.
| Property | Value |
| Chemical Formula | C19H36O8 |
| Molecular Weight | 392.48 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in DMSO |
The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Degradation
PROTACs exert their effect by coopting the cell's natural protein turnover machinery. The following diagram illustrates the key steps in the ubiquitin-proteasome pathway that are harnessed by PROTACs.
Figure 1: The Ubiquitin-Proteasome Pathway. This diagram illustrates the enzymatic cascade of ubiquitination and the mechanism by which a PROTAC induces the degradation of a target protein.
The Orthogonal Protection Strategy: Leveraging THP and Boc in PROTAC Synthesis
The synthesis of a heterobifunctional PROTAC molecule requires a carefully planned strategy to ensure the selective formation of covalent bonds between the linker and the two distinct ligands. The THP and Boc protecting groups on the this compound linker are instrumental in achieving this control through an orthogonal protection strategy. This strategy allows for the sequential deprotection and reaction of the two ends of the linker, preventing unwanted side reactions and ensuring the efficient assembly of the final PROTAC.
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is stable under a variety of conditions but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).
The tetrahydropyranyl (THP) group is a common protecting group for alcohols. It is stable to most non-acidic reagents but can be removed under acidic conditions, often milder than those required for Boc deprotection. This differential lability is key to the orthogonal strategy.
The following diagram outlines a typical experimental workflow for the synthesis of a PROTAC using this compound, highlighting the sequential deprotection steps.
Figure 2: PROTAC Synthesis Workflow. This diagram illustrates a representative synthetic route for a PROTAC utilizing the this compound linker, showcasing the sequential deprotection and coupling steps.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of a PROTAC using a this compound linker. Specific reaction conditions and purification methods may need to be optimized for individual PROTACs.
Synthesis of a PROTAC Molecule
Step 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting THP-PEG4-NH2 (as a TFA salt) is typically used in the next step without further purification.
Step 2: Coupling with E3 Ligase Ligand
-
Dissolve the E3 ligase ligand with a carboxylic acid handle (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add a coupling reagent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of THP-PEG4-NH2 (from Step 1, 1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the THP-PEG4-E3 ligase ligand conjugate.
Step 3: THP Deprotection
-
Dissolve the THP-PEG4-E3 ligase ligand conjugate (1.0 eq) in a suitable solvent such as methanol (B129727) or a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add a catalytic amount of a mild acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or a weak aqueous acid (e.g., 1M HCl).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated NaHCO3) and remove the solvent under reduced pressure.
-
Extract the product with an organic solvent and dry the organic layer.
-
Purify the crude product to yield the HO-PEG4-E3 ligase ligand conjugate.
Step 4 & 5: Coupling with Target Protein Ligand The hydroxyl group can be activated (e.g., by conversion to a mesylate or tosylate) for subsequent nucleophilic substitution by a target protein ligand containing a suitable nucleophile (e.g., an amine or thiol). Alternatively, the target protein ligand may possess a functional group that can directly react with the hydroxyl group under appropriate coupling conditions.
-
Activate the hydroxyl group of the HO-PEG4-E3 ligase ligand conjugate or prepare the target protein ligand for coupling.
-
Combine the two components in a suitable solvent with appropriate reagents (e.g., a base for nucleophilic substitution).
-
Stir the reaction at an appropriate temperature and monitor its progress.
-
After completion, perform an appropriate workup and purify the final PROTAC molecule by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by LC-MS, nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS).
Biological Evaluation: Western Blot for Protein Degradation
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Prepare a stock solution of the synthesized PROTAC in DMSO.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO) and a negative control (e.g., a non-degrading inhibitor of the target protein).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane thoroughly.
4. Detection and Data Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Plot the percentage of remaining target protein against the PROTAC concentration to generate a dose-response curve.
-
Calculate the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (maximum percentage of protein degradation) values from the dose-response curve.
Data Presentation
While specific quantitative data for a PROTAC utilizing the exact this compound linker is not publicly available in a structured format at the time of this guide's creation, a related linker, THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, has been used in the synthesis of a K-Ras degrader. This degrader exhibited significant degradation efficacy. For the purpose of illustrating how such data would be presented, a hypothetical dataset for a generic PROTAC ("PROTAC-X") using a this compound linker is provided below.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-X | Target A | Cell Line 1 | 50 | 90 |
| PROTAC-X | Target A | Cell Line 2 | 75 | 85 |
| Negative Control | Target A | Cell Line 1 | >10,000 | <10 |
Conclusion
The this compound linker is a valuable tool in the design and synthesis of PROTACs for targeted protein degradation. Its defined length, hydrophilic nature, and the orthogonal protecting groups on its termini provide a robust platform for the controlled and efficient assembly of these complex heterobifunctional molecules. A thorough understanding of the principles of PROTAC-mediated degradation, coupled with meticulous experimental execution, is paramount for the successful development of novel protein degraders. This technical guide provides a foundational framework for researchers to embark on the design, synthesis, and evaluation of PROTACs utilizing the this compound linker, with the ultimate goal of advancing this transformative therapeutic modality.
THP-PEG4-Boc: A Comprehensive Technical Guide for its Application as a Bifunctional Linker in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted therapeutics, the rational design of bifunctional molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is of paramount importance. The linker connecting the targeting moiety to the payload or the E3 ligase ligand is a critical determinant of the overall efficacy, safety, and pharmacokinetic profile of these complex therapeutic agents. THP-PEG4-Boc is a heterobifunctional linker that offers a versatile platform for the synthesis of such conjugates. This technical guide provides an in-depth overview of the key features of this compound, including its chemical properties, the functional roles of its constituent parts, detailed experimental protocols for its use, and its applications in drug development.
Core Features of this compound
This compound is a chemically synthesized linker designed with three key components: a tetrahydropyranyl (THP) protected hydroxyl group, a polyethylene (B3416737) glycol (PEG) spacer of four units, and a tert-butoxycarbonyl (Boc) protected amine group. This strategic design allows for the sequential and controlled conjugation of two different molecular entities.
The Functional Moieties: A Closer Look
-
Tetrahydropyranyl (THP) Group: The THP group serves as an acid-labile protecting group for a hydroxyl functional group. This allows for the selective deprotection of the hydroxyl group under mild acidic conditions, which can then be used for conjugation to a desired molecule, such as a payload or a targeting ligand, through esterification or other hydroxyl-reactive chemistries. The stability of the THP group under basic and nucleophilic conditions makes it an excellent choice for orthogonal protection strategies.
-
Polyethylene Glycol (PEG4) Spacer: The PEG4 spacer is a hydrophilic chain composed of four ethylene (B1197577) glycol units. The inclusion of a PEG spacer in bifunctional linkers offers several advantages in the context of drug development:
-
Enhanced Solubility: Many potent cytotoxic drugs and targeting ligands are hydrophobic. The PEG spacer increases the overall hydrophilicity of the resulting conjugate, which can mitigate aggregation issues and improve solubility in aqueous environments.[1]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the payload, potentially shielding it from enzymatic degradation and reducing immunogenicity. This can lead to a longer circulation half-life of the conjugate.
-
Optimal Spacing: The defined length of the PEG4 spacer provides a precise distance between the two conjugated molecules. This is crucial for ensuring that both moieties can bind to their respective targets without steric hindrance, a key factor in the formation of a stable and productive ternary complex in PROTACs.[2]
-
-
tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used acid-labile protecting group for primary and secondary amines.[3] Similar to the THP group, the Boc group is stable under a wide range of non-acidic conditions, allowing for orthogonal deprotection strategies.[4] Cleavage of the Boc group, typically with a strong acid like trifluoroacetic acid (TFA), reveals a primary amine which can then be readily conjugated to a carboxylic acid-containing molecule via amide bond formation.
Quantitative Data
| Property | Value | Source/Comment |
| Chemical Formula | C₁₉H₃₆O₈ | Based on the chemical structure. |
| Molecular Weight | 392.48 g/mol | Calculated from the chemical formula. |
| Purity | >95% | Typical purity for commercially available research-grade material.[5] |
| Appearance | Solid or oil | Dependent on the specific synthesis and purification method. |
| Solubility | Soluble in chloroform, warm water. | General solubility information. Should be soluble in most organic solvents like DMF, DMSO, and DCM. |
| Storage Conditions | Store at -20°C for long-term storage. | Recommended for maintaining chemical integrity. |
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of a bifunctional conjugate. These should be considered as a starting point and may require optimization based on the specific properties of the molecules being conjugated.
Protocol 1: Deprotection of the THP Group
This protocol describes the selective removal of the THP protecting group to expose the hydroxyl functionality.
Materials:
-
This compound
-
Lithium chloride (LiCl)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Water, deionized
-
Ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMSO.
-
Add LiCl (5 equivalents) and water (10 equivalents) to the solution.
-
Heat the reaction mixture to 90°C under a nitrogen atmosphere and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with ether (3x).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected product, HO-PEG4-Boc.
Protocol 2: Deprotection of the Boc Group
This protocol outlines the removal of the Boc protecting group to yield a free amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt, THP-PEG4-NH₂·TFA, can often be used in the next step without further purification.
Protocol 3: Amide Coupling to the Deprotected Amine
This protocol describes the conjugation of a carboxylic acid-containing molecule to the amine-functionalized linker.
Materials:
-
THP-PEG4-NH₂·TFA (from Protocol 2)
-
Carboxylic acid-containing molecule (e.g., a payload or targeting ligand) (1-1.2 equivalents)
-
Coupling agents: HATU (1.2 equivalents) or EDC (1.2 equivalents) and HOBt (1.2 equivalents)
-
Base: Diisopropylethylamine (DIPEA) (3-4 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF.
-
Add the coupling agent(s) (HATU or EDC/HOBt) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve THP-PEG4-NH₂·TFA in anhydrous DMF and add DIPEA to neutralize the TFA salt.
-
Add the solution of the deprotected linker to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product can be purified by preparative High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
PROTAC Synthesis Workflow
Caption: A generalized workflow for the modular synthesis of a PROTAC using this compound.
Antibody-Drug Conjugate (ADC) Synthesis Workflow
Caption: A representative workflow for the synthesis of an ADC utilizing this compound.
Orthogonal Deprotection Strategy
Caption: The orthogonal deprotection strategy enabled by the distinct chemical labilities of the THP and Boc groups.
Conclusion
This compound is a valuable and versatile bifunctional linker for the development of complex bioconjugates. Its well-defined structure, incorporating two distinct orthogonally protected functional groups and a hydrophilic PEG spacer, provides researchers with a high degree of control over the synthetic process. This allows for the precise and sequential assembly of targeted therapeutics like ADCs and PROTACs. The ability to modulate solubility and pharmacokinetic properties through the PEG moiety further enhances its utility in modern drug discovery. The experimental protocols and strategic workflows outlined in this guide are intended to empower researchers to effectively harness the potential of this compound in their drug development endeavors.
References
A Technical Guide to THP-PEG4-Boc: A Versatile Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl (2-(2-(2-(2-(tetrahydro-2H-pyran-2-yloxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate (THP-PEG4-Boc), a heterobifunctional PEG linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] This guide details the suppliers, purity specifications, and the critical role of this compound in the synthesis and mechanism of action of PROTACs.
Supplier and Purity Information
The selection of a high-purity linker is a critical first step in the synthesis of a PROTAC to ensure reproducibility and reliable biological activity. This compound is available from various chemical suppliers, with purity levels typically at or above 95%. Below is a summary of available information.
| Supplier | Product Name | Purity | Additional Information |
| MedchemExpress | This compound | ≥95.0% | Provided with a data sheet and handling instructions.[2][3] |
| DC Chemicals | This compound | Not specified | Datasheet available.[4] |
| BroadPharm | THP-PEG4 | 95% | A related compound, THP-PEG4, is available.[5] |
| TargetMol | This compound | Not specified | Described as a PEG-class PROTAC linker. |
| Fluorochem | THP-PEG4-Pyrrolidine(N-Boc)-CH2OH | 95% | A derivative of this compound. |
The Role of PEG Linkers in PROTAC Design
PROTACs are comprised of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker, far from being a passive spacer, plays a critical role in the efficacy of the PROTAC by influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.
Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed in PROTAC design due to their hydrophilicity and flexibility. These properties help to overcome the challenges associated with the often large and lipophilic nature of PROTAC molecules, which can lead to poor solubility and limited cell permeability. The length of the PEG linker is a crucial parameter that must be optimized for each specific target and E3 ligase pair to ensure the proper orientation for efficient ubiquitination and subsequent degradation of the target protein.
Signaling Pathway: Targeted Protein Degradation via the Ubiquitin-Proteasome System
PROTACs function by inducing the degradation of a target protein through the cell's own ubiquitin-proteasome system. The process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitination marks the target protein for recognition and degradation by the proteasome.
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of PROTACs using this compound typically involves a modular approach, with the sequential coupling of the target protein ligand, the linker, and the E3 ligase ligand.
General Experimental Workflow for PROTAC Synthesis
The synthesis can be broadly divided into three main stages: coupling of the first ligand to the linker, deprotection of the linker, and coupling of the second ligand.
Caption: General workflow for the synthesis of a PROTAC molecule.
Detailed Methodologies
1. Amide Bond Formation
A common method for coupling the ligands to the PEG linker is through amide bond formation.
-
Reagents and Materials:
-
Carboxylic acid-functionalized ligand (either POI or E3 ligase ligand) (1.0 eq)
-
Amine-functionalized this compound (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the Amine-functionalized this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by flash column chromatography.
-
2. Boc Deprotection
The tert-butoxycarbonyl (Boc) protecting group on the PEG linker must be removed to allow for the coupling of the second ligand. This is typically achieved under acidic conditions.
-
Reagents and Materials:
-
Boc-protected intermediate
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
-
3. Click Chemistry
For a more efficient and specific ligation, "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed. This requires one component to be functionalized with an azide (B81097) and the other with an alkyne.
-
Reagents and Materials:
-
Alkyne-functionalized component (1.0 eq)
-
Azide-functionalized PEG linker (1.1 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of t-BuOH and water)
-
-
Procedure:
-
Dissolve the alkyne and azide components in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product.
-
This guide provides a foundational understanding of this compound and its application in the rapidly evolving field of targeted protein degradation. For specific applications, optimization of the linker length and synthetic protocols will be necessary to achieve the desired biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of THP-PEG4-Boc Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by co-opting the cell's intrinsic ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[3]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, improve pharmacokinetic properties, and provide synthetic versatility for optimizing linker length.[3][4] This document provides detailed application notes and protocols for the synthesis of a versatile bifunctional linker, THP-PEG4-Boc, and its subsequent use in the construction of PROTACs. As a case study, we will detail the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.
Synthesis of this compound Linker
The this compound linker is a heterobifunctional linker featuring a Tetrahydropyran (THP) protected alcohol and a tert-Butyloxycarbonyl (Boc) protected amine. This orthogonal protection strategy allows for the sequential deprotection and conjugation of the linker to the POI and E3 ligase ligands. A plausible synthetic route for this compound is outlined below, commencing from commercially available starting materials.
Proposed Synthetic Pathway for this compound
Caption: Plausible synthetic routes to this compound.
Experimental Protocol: Synthesis of this compound via Mitsunobu Reaction
This protocol describes a plausible synthesis of this compound by coupling THP-O-PEG4-OH with a Boc-protected amine.
Step 1: Synthesis of THP-O-PEG4-OH
-
Materials: Tetraethylene glycol, 3,4-Dihydropyran (DHP), p-Toluenesulfonic acid monohydrate (p-TsOH), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate (B86663).
-
Procedure:
-
Dissolve tetraethylene glycol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add a catalytic amount of p-TsOH (0.05 eq).
-
Slowly add DHP (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield THP-O-PEG4-OH.
-
Step 2: Synthesis of this compound
-
Materials: THP-O-PEG4-OH, Boc-NH-PEG4-NH2, Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve THP-O-PEG4-OH (1.0 eq) and Boc-NH-PEG4-NH2 (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Add PPh3 (1.2 eq) portion-wise.
-
Cool the mixture to 0 °C and slowly add DEAD or DIAD (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the this compound linker.
-
| Step | Reactants | Reagents | Solvent | Time (h) | Yield (%) | Analytical Data |
| 1 | Tetraethylene glycol, DHP | p-TsOH (cat.) | DCM | 4-6 | ~85 | 1H NMR, 13C NMR |
| 2 | THP-O-PEG4-OH, Boc-NH-PEG4-NH2 | PPh3, DEAD | THF | 12-16 | ~70 | 1H NMR, 13C NMR, HRMS |
Synthesis of a BRD4-Targeting PROTAC
This section details the synthesis of a BRD4-targeting PROTAC using the this compound linker, the BRD4 inhibitor (+)-JQ1 as the POI ligand, and pomalidomide (B1683931) as the E3 ligase (Cereblon) ligand.
PROTAC Synthesis Workflow
Caption: Synthetic workflow for a BRD4-targeting PROTAC.
Experimental Protocols
Step 1: Deprotection of the THP Group
-
Materials: this compound, Acetic acid, THF, Water.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetic acid/THF/water (3:1:1).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate (B1210297).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield HO-PEG4-NH-Boc.
-
Step 2: Activation of the Hydroxyl Group
-
Materials: HO-PEG4-NH-Boc, p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl), Triethylamine (TEA) or Pyridine, DCM.
-
Procedure:
-
Dissolve HO-PEG4-NH-Boc (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add TEA (1.5 eq) followed by the dropwise addition of TsCl or MsCl (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the activated linker (e.g., TsO-PEG4-NH-Boc).
-
Step 3: Conjugation to (+)-JQ1
-
Materials: Activated linker from Step 2, (+)-JQ1, Potassium carbonate (K2CO3), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add K2CO3 (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the activated linker (1.2 eq) in anhydrous DMF.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer and purify by flash column chromatography to afford JQ1-O-PEG4-NH-Boc.
-
Step 4: Deprotection of the Boc Group
-
Materials: JQ1-O-PEG4-NH-Boc, Trifluoroacetic acid (TFA), DCM.
-
Procedure:
-
Dissolve JQ1-O-PEG4-NH-Boc (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine TFA salt is often used directly in the next step.
-
Step 5: Conjugation to Pomalidomide
-
Materials: JQ1-O-PEG4-NH2 (TFA salt), Pomalidomide, HATU, DIPEA, Anhydrous DMF.
-
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine from Step 4 (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer, concentrate, and purify by preparative HPLC to yield the final BRD4-targeting PROTAC.
-
| Step | Key Transformation | Typical Reagents | Typical Yield (%) | Analytical Characterization |
| 1 | THP Deprotection | Acetic acid/THF/H2O | >95 | TLC, LC-MS |
| 2 | Alcohol Activation | TsCl, TEA, DCM | ~90 | TLC, 1H NMR |
| 3 | JQ1 Conjugation | K2CO3, DMF | 60-70 | LC-MS, 1H NMR, HRMS |
| 4 | Boc Deprotection | TFA, DCM | Quantitative | LC-MS |
| 5 | Pomalidomide Coupling | HATU, DIPEA, DMF | 40-60 | LC-MS, 1H NMR, HRMS |
Biological Evaluation of PROTACs
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.
Caption: PROTAC-mediated degradation of BRD4.
Experimental Protocols for PROTAC Evaluation
Protocol 1: Western Blotting for Protein Degradation
This is the primary assay to quantify the degradation of the target protein.
-
Workflow:
Caption: Western blot workflow for PROTAC evaluation.
-
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates. After 24 hours, treat cells with a serial dilution of the PROTAC or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Sample Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein lysate (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.
-
-
Data Presentation:
| PROTAC Concentration (nM) | Normalized BRD4 Level (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 55 |
| 100 | 20 |
| 1000 | 15 |
| 10000 | 25 (Hook Effect) |
-
Key Parameters:
-
DC50: The concentration of PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximal degradation of the target protein achieved.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC binds to its intended target in a cellular environment.
-
Workflow:
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Application Notes: Conditions for Boc Deprotection of THP-PEG4-Boc
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed protocols and conditions for the removal of the tert-butyloxycarbonyl (Boc) protecting group from THP-PEG4-Boc, a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates. The primary method for Boc deprotection is acid-catalyzed cleavage, which is typically efficient and high-yielding.
Principle and Mechanism
The Boc group is an acid-labile protecting group, meaning it is readily cleaved under acidic conditions.[1] The deprotection mechanism proceeds via a three-step acid-catalyzed pathway:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3]
-
Cation Formation: The protonated intermediate fragments, leading to the formation of a stable tert-butyl cation and carbamic acid.[2][4] The tert-butyl cation is typically scavenged by a nucleophile or eliminated as isobutylene (B52900) gas.
-
Decarboxylation: The resulting carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine as its corresponding salt. Subsequent neutralization with a mild base provides the final deprotected amine.
Caption: Boc Deprotection Reaction Mechanism.
Summary of Common Deprotection Conditions
The selection of reagents and conditions depends on the stability of other functional groups in the molecule. For PEG linkers, standard strong acid conditions are generally well-tolerated.
| Reagent System | Solvent | Typical Concentration | Temperature | Reaction Time | Notes & Cautions |
| TFA | Dichloromethane (DCM) | 20-50% (v/v) | 0°C to Room Temp | 1-2 hours | Most common method. Excess TFA is removed by evaporation, often with a toluene (B28343) azeotrope. |
| HCl | 1,4-Dioxane | 4 M | Room Temp | 1-4 hours | A strong alternative to TFA. The product is isolated as the hydrochloride salt. |
| HCl | Ethyl Acetate / Methanol | 3 M | Room Temp | 30-60 min | Effective and fast; product is the hydrochloride salt. |
| p-TSA | Dichloromethane (DCM) | Stoichiometric to excess | Room Temp | Variable | A solid, non-volatile acid, considered a greener alternative to TFA. |
| ZnBr₂ / TMSI | Dichloromethane (DCM) | Stoichiometric to excess | Room Temp | 12-24 hours | Milder Lewis acid conditions, useful for substrates with other acid-sensitive groups. |
| Thermal | High-boiling solvents (e.g., TFE) | N/A | High Temp (>150°C) | Variable | Can be used for specific substrates but may not be suitable for complex molecules. |
Detailed Experimental Protocols
Protocol 1: Standard Deprotection using TFA in DCM
This is the most frequently used and reliable method for Boc deprotection of PEG-containing molecules.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Optional: Triisopropylsilane (TIS) as a scavenger (2.5-5% v/v)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Experimental Workflow Diagram:
References
Application Notes and Protocols for the Use of THP-PEG4-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
THP-PEG4-Boc is a bifunctional linker molecule increasingly utilized in the synthesis of complex biomolecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This linker is composed of three key components: a Tetrahydropyranyl (THP) protected alcohol, a tetra-polyethylene glycol (PEG4) spacer, and a tert-Butyloxycarbonyl (Boc) protected amine. The hydrophilic PEG4 spacer enhances the solubility of the resulting conjugate, a crucial property for biological applications. The THP and Boc protecting groups offer an orthogonal protection strategy that is amenable to solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled assembly of peptide-linker conjugates.
These application notes provide a detailed guide to the incorporation of this compound into a peptide sequence on a solid support, including protocols for coupling, deprotection, and cleavage.
Key Properties of this compound
To effectively utilize this compound in SPPS, it is essential to understand the properties of its constituent parts.
| Component | Chemical Group | Key Characteristics |
| THP | Tetrahydropyranyl | Acid-labile protecting group for alcohols. Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). |
| PEG4 | Tetra-polyethylene glycol | Hydrophilic spacer that improves the aqueous solubility and pharmacokinetic properties of the final conjugate. |
| Boc | tert-Butyloxycarbonyl | Acid-labile protecting group for amines. Commonly used in SPPS and removed with moderate concentrations of TFA. |
Experimental Protocols
The following protocols are based on standard and well-established methodologies in solid-phase peptide synthesis. Researchers should optimize these conditions based on their specific peptide sequence, resin, and available equipment.
Protocol 1: Coupling of this compound to a Resin-Bound Peptide
This protocol describes the coupling of the carboxylic acid group of a resin-bound peptide to the deprotected amine of the this compound linker. This assumes the synthesis of a peptide on a solid support is complete, and the N-terminal protecting group (e.g., Fmoc or Boc) has been removed.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol (MeOH)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 1-2 hours in a reaction vessel.
-
Deprotection of N-terminal Amino Acid (if necessary):
-
If the N-terminal amino acid is Boc-protected, treat the resin with 50% TFA in DCM for 30 minutes.
-
If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Activation of this compound: In a separate vial, dissolve this compound (2 equivalents relative to resin loading) and HBTU/HATU (1.95 equivalents) in DMF. Add DIPEA (4 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated this compound solution to the swollen and deprotected peptide-resin.
-
Reaction Incubation: Agitate the reaction mixture at room temperature under an inert atmosphere for 2-4 hours. The reaction progress can be monitored using a Kaiser test (ninhydrin test) to detect the presence of free primary amines. A negative Kaiser test (colorless or yellow beads) indicates complete coupling.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
Quantitative Data Summary for Coupling: While specific quantitative data for the coupling efficiency of this compound is not extensively published, the use of standard coupling reagents like HBTU or HATU is expected to yield high coupling efficiencies, typically greater than 95%, as monitored by the Kaiser test.
| Parameter | Typical Value | Monitoring Method |
| Coupling Equivalents (Linker) | 1.5 - 3.0 eq. | - |
| Coupling Equivalents (Reagents) | 1.45 - 2.9 eq. | - |
| Coupling Time | 2 - 12 hours | Kaiser Test |
| Expected Efficiency | >95% | Kaiser Test / LC-MS of cleaved aliquot |
Protocol 2: Orthogonal Deprotection of the Boc Group
This protocol outlines the selective removal of the Boc protecting group from the terminal amine of the PEG linker, leaving the THP group and the peptide-resin linkage intact. This step is necessary to allow for further modification of the linker, such as the attachment of a second ligand in PROTAC synthesis.
Materials:
-
Peptide-resin-linker conjugate with a terminal Boc group
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Washing solvents: DCM, DMF, Methanol (MeOH)
-
Neutralization solution: 10% DIPEA in DMF
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 20-30% TFA in DCM for 30 minutes at room temperature. The lower concentration of TFA is recommended to minimize the potential for premature cleavage of the acid-labile THP group.
-
Washing: Drain the deprotection solution and wash the resin with DCM (3x) to remove residual acid.
-
Neutralization: Treat the resin with a 10% solution of DIPEA in DMF for 10 minutes (2x) to neutralize the trifluoroacetate (B77799) salt of the newly formed amine.
-
Final Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum. The resin is now ready for the next synthetic step.
Protocol 3: Cleavage of the Peptide-Linker Conjugate from the Resin and THP Deprotection
This protocol describes the final cleavage of the synthesized peptide-linker conjugate from the solid support. This step also concurrently removes the THP protecting group and any acid-labile side-chain protecting groups on the peptide.
Materials:
-
Dried peptide-resin-linker conjugate
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O). (Note: The composition of the cleavage cocktail may need to be optimized based on the amino acid composition of the peptide to minimize side reactions).
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Place the dried resin in a reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin beads and collect the filtrate. Precipitate the cleaved peptide-linker conjugate by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation: Pellet the precipitated product by centrifugation and decant the ether.
-
Washing: Wash the pellet with cold diethyl ether (2-3x) to remove scavengers and residual cleavage reagents.
-
Drying: Dry the crude peptide-linker conjugate under vacuum.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for Solid-Phase Synthesis using this compound.
Caption: Orthogonal Deprotection of THP and Boc Groups.
Conclusion
The this compound linker is a versatile tool for the synthesis of complex peptide conjugates. Its bifunctional nature, combined with an orthogonal protecting group strategy, makes it highly compatible with standard solid-phase peptide synthesis workflows. The protocols provided herein offer a comprehensive guide for the successful incorporation of this linker into synthetic peptides. As with any chemical synthesis, optimization of reaction conditions is encouraged to achieve the best possible outcomes for specific applications.
Application Notes and Protocols for the Analytical Characterization of THP-PEG4-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of THP-PEG4-Boc, a heterobifunctional PEG linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are designed to ensure accurate identification, purity assessment, and structural verification of this critical reagent.
Overview of this compound
This compound is a chemical linker composed of a tetrahydropyranyl (THP) protected alcohol, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This structure allows for the sequential deprotection and conjugation of different molecular entities, making it a versatile tool in drug discovery. Accurate characterization is crucial to confirm its identity and purity before use in complex synthetic schemes.
Chemical Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the presence of the THP, PEG, and Boc moieties.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30')
-
Number of Scans: 16-64 (signal-to-noise dependent)
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: -2 to 12 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30')
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0 to 200 ppm
Data Presentation: Expected Chemical Shifts
The following tables summarize the expected chemical shifts for this compound. These values are based on typical chemical shifts for similar structural motifs.
Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.6 | t | 1H | O-CH-O (THP anomeric proton) |
| ~3.9 - 3.5 | m | ~20H | O-CH₂ (PEG and THP protons) |
| ~3.2 | q | 2H | CH₂-NHBoc |
| ~1.8 - 1.5 | m | 6H | CH₂ (THP ring) |
| 1.44 | s | 9H | C(CH₃)₃ (Boc group) |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Chemical Shift (ppm) | Assignment |
| ~156.0 | C=O (Boc carbonyl) |
| ~98.9 | O-CH-O (THP anomeric carbon) |
| ~79.1 | C(CH₃)₃ (Boc quaternary carbon) |
| ~70.5 | O-CH₂ (PEG backbone) |
| ~67.5 | O-CH₂ (PEG adjacent to THP) |
| ~62.3 | O-CH₂ (THP) |
| ~40.4 | CH₂-NHBoc |
| ~30.5, 25.5, 19.6 | CH₂ (THP ring) |
| 28.4 | C(CH₃)₃ (Boc methyls) |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the this compound conjugate. Both reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC) can be utilized, depending on the nature of the expected impurities.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This method is suitable for separating the target compound from non-polar and polar impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or ELSD
Experimental Protocol: Size-Exclusion Chromatography (SEC)
SEC is useful for identifying oligomeric or polymeric impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a Refractive Index (RI) or ELSD detector.
-
Column: SEC column with an appropriate molecular weight range for small molecules (e.g., 100-2000 Da).
-
Mobile Phase: Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: RI or ELSD
Data Presentation: Expected Chromatographic Data
Table 3: Typical RP-HPLC and SEC Parameters for this compound
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Expected Retention Time | Analyte- and system-dependent | Dependent on hydrodynamic volume |
| Purity Assessment | >95% peak area | Single, symmetrical peak expected |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the this compound conjugate. Electrospray ionization (ESI) is a suitable method for this analysis.
Experimental Protocol: ESI-MS
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
A small amount of formic acid or ammonium (B1175870) acetate (B1210297) can be added to promote ionization.
Instrument Parameters:
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer with an ESI source.
-
Ionization Mode: Positive ion mode is typically used.
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (can be varied to induce in-source fragmentation)
Data Presentation: Expected Mass Spectrometry Data
Table 4: Expected m/z Values for this compound in ESI-MS
| Ion Species | Calculated m/z |
| [M+H]⁺ | 394.25 |
| [M+Na]⁺ | 416.23 |
| [M+K]⁺ | 432.21 |
| [M-Boc+H]⁺ | 294.19 |
| [M-THP+H]⁺ | 308.21 |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the analytical characterization of this compound.
Caption: Workflow for NMR analysis of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Workflow for ESI-MS analysis of this compound.
Application Notes and Protocols for NMR Spectroscopy of THP-PEG4-Boc Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of peptides modified with the THP-PEG4-Boc linker using Nuclear Magnetic Resonance (NMR) spectroscopy. The this compound linker is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other modified peptides.[1][2] Accurate structural confirmation and purity assessment by NMR are critical for successful drug development.
Introduction to this compound Modified Peptides
The modification of peptides with linkers such as this compound is a key strategy in the development of novel therapeutics. This linker incorporates three distinct chemical moieties, each with characteristic NMR signatures:
-
Tetrahydropyranyl (THP) group: A common protecting group for alcohols.[3][4][5] Its presence can introduce diastereomers, leading to complex NMR spectra.
-
Tetraethylene Glycol (PEG4) spacer: A flexible, hydrophilic spacer composed of repeating ethylene (B1197577) oxide units. This portion of the molecule typically exhibits a strong, characteristic signal in the 1H NMR spectrum.
-
tert-Butyloxycarbonyl (Boc) group: A widely used protecting group for amines, easily identifiable by a sharp singlet corresponding to its nine equivalent protons in the 1H NMR spectrum.
NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of these complex molecules, allowing for the verification of successful synthesis and the assessment of purity.
Experimental Protocols
Synthesis and Purification of a this compound Modified Peptide
This protocol describes the solid-phase peptide synthesis (SPPS) of a model peptide and its subsequent modification with the this compound linker.
2.1.1. Materials
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
This compound-acid
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
HPLC-grade water
-
Preparative and analytical HPLC system with a C18 column
2.1.2. Protocol for Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the resin using DIC and OxymaPure in DMF. Allow the reaction to proceed for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Linker Attachment: For the final coupling step, attach the this compound-acid to the N-terminus of the peptide using HBTU and DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Lyophilize the peptide pellet to obtain a white powder.
2.1.3. Purification
-
Dissolution: Dissolve the crude lyophilized peptide in a minimal amount of ACN/water.
-
Preparative HPLC: Purify the peptide using a preparative reverse-phase HPLC system with a C18 column. Use a gradient of ACN in water (both containing 0.1% TFA).
-
Fraction Collection and Analysis: Collect fractions and analyze them using analytical HPLC-MS to identify the fractions containing the pure product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound modified peptide.
NMR Sample Preparation and Data Acquisition
2.2.1. Materials
-
Purified this compound modified peptide
-
Deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O, chosen based on peptide solubility)
-
NMR tubes
2.2.2. Protocol
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5-0.6 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved.
-
NMR Spectrometer Setup: Tune and shim the NMR spectrometer according to standard procedures.
-
1D 1H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
1D 13C NMR: Acquire a one-dimensional carbon NMR spectrum. This may require a more concentrated sample and a longer acquisition time.
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.
-
Data Presentation and Interpretation
The following tables summarize the expected 1H and 13C NMR chemical shifts for the this compound linker attached to a model peptide. Actual chemical shifts may vary depending on the peptide sequence and the solvent used.
1H NMR Data
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Boc (t-butyl) | ~1.40 | s | 9H | Characteristic sharp singlet. |
| PEG (-CH2CH2O-) | 3.50 - 3.70 | m | 16H | Broad multiplet due to overlapping signals of the four ethylene glycol units. |
| THP (ring protons) | 1.45 - 1.90, 3.45 - 3.55, 3.80 - 3.90 | m | 10H | Complex multiplet pattern. The presence of a chiral center in the peptide can lead to diastereomers, further complicating the spectrum. |
| THP (anomeric proton) | ~4.60 | m | 1H | Signal for the proton on the carbon between the two oxygen atoms. |
| Peptide Backbone (α-H) | 3.80 - 4.50 | m | - | Depends on the amino acid sequence. |
| Peptide Backbone (NH) | 7.50 - 8.50 | m | - | Amide protons, may be broad and exchangeable in protic solvents. |
| Peptide Side Chains | 0.80 - 7.50 | m | - | Varies significantly based on the amino acid composition. |
13C NMR Data
| Assignment | Expected Chemical Shift (ppm) | Notes |
| Boc (quaternary C) | ~79.0 | Carbonyl of the Boc group. |
| Boc (CH3) | ~28.5 | Methyl carbons of the t-butyl group. |
| Boc (C=O) | ~156.0 | Carbonyl of the carbamate. |
| PEG (-CH2CH2O-) | ~70.5 | Characteristic signal for the repeating PEG units. |
| THP (ring carbons) | ~20, ~25, ~30, ~62, ~67 | Approximate values for the five sp3 carbons of the THP ring. |
| THP (anomeric carbon) | ~99.0 | Carbon between the two oxygen atoms. |
| Peptide Backbone (Cα) | 50 - 65 | Depends on the amino acid. |
| Peptide Backbone (C=O) | 170 - 175 | Amide carbonyl carbons. |
Troubleshooting and Key Considerations
-
Solubility: Ensure the modified peptide is fully soluble in the chosen NMR solvent to obtain high-resolution spectra.
-
Water Suppression: If using D2O, a water suppression sequence may be necessary.
-
Diastereomers: The THP group can create a new stereocenter, leading to the formation of diastereomers which can complicate the NMR spectra by doubling some signals.
-
PEG Signal Broadening: For very high molecular weight PEG chains, the NMR signals can become broad. However, for a PEG4 linker, this is generally not a significant issue.
-
Boc Deprotection Monitoring: The disappearance of the characteristic Boc signal at ~1.40 ppm can be used to monitor the progress of deprotection reactions.
By following these protocols and referring to the provided data, researchers can effectively utilize NMR spectroscopy for the structural verification and purity assessment of this compound modified peptides.
References
Application Note: Mass Spectrometry Analysis of THP-PEG4-Boc Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
THP-PEG4-Boc is a heterobifunctional linker containing a Tetrahydropyran (THP) protected alcohol, a tetraethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. Such linkers are valuable in bioconjugation, drug delivery, and proteomics. Accurate characterization of these molecules is crucial for ensuring the quality and consistency of their downstream applications. Mass spectrometry (MS) is a primary analytical technique for this purpose. However, the presence of thermally labile protecting groups and the nature of the PEG chain can present challenges. This application note provides a detailed protocol and data interpretation guide for the mass spectrometry analysis of this compound.
Key Challenges in Mass Spectrometry Analysis
The analysis of PEGylated and protected compounds like this compound by mass spectrometry can be complicated by several factors:
-
Multiple Adduct Formation: Polyethylene glycol chains are known to readily form adducts with various cations present in the solvent or sample matrix, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺). This can complicate the interpretation of the mass spectrum by splitting the signal of the molecule of interest across multiple species.
-
In-source Fragmentation: The THP and Boc protecting groups are designed to be labile and can fragment under the energetic conditions of the mass spectrometer's ion source, even with soft ionization techniques like Electrospray Ionization (ESI).
-
Low Ionization Efficiency: The presence of protecting groups can sometimes suppress ionization, leading to lower sensitivity.
Recommended Mass Spectrometry Approaches
Electrospray Ionization (ESI) is the recommended ionization technique for this compound as it is a soft ionization method that minimizes in-source fragmentation and is well-suited for polar molecules. Coupling liquid chromatography with mass spectrometry (LC-MS) is advised to separate the analyte from impurities and salts that can interfere with ionization.
To simplify complex spectra arising from multiple adducts, the use of mobile phase additives that promote the formation of a single adduct type is recommended. For instance, the addition of ammonium acetate (B1210297) can favor the formation of the ammonium adduct ([M+NH₄]⁺).
Expected Molecular Ions and Adducts
The theoretical monoisotopic mass of this compound (C₂₀H₃₉NO₇) is 405.2726 g/mol . The following table summarizes the expected m/z values for the protonated molecule and its common adducts in positive ion mode ESI-MS.
| Ion Species | Chemical Formula | Theoretical m/z |
| Protonated Molecule [M+H]⁺ | [C₂₀H₄₀NO₇]⁺ | 406.2805 |
| Sodium Adduct [M+Na]⁺ | [C₂₀H₃₉NO₇Na]⁺ | 428.2624 |
| Ammonium Adduct [M+NH₄]⁺ | [C₂₀H₄₃N₂O₇]⁺ | 423.3070 |
| Potassium Adduct [M+K]⁺ | [C₂₀H₃₉NO₇K]⁺ | 444.2363 |
Fragmentation Pathways
Understanding the fragmentation patterns of this compound is key to its structural confirmation. The primary fragmentation sites are the labile THP and Boc protecting groups.
-
Loss of the THP group: The THP group can be lost as dihydropyran (C₅H₈O, 84.0575 Da) following protonation. A characteristic fragment ion at m/z 85, corresponding to the protonated dihydropyran or a related isomer, is often observed.
-
Loss from the Boc group: The Boc group can fragment in several ways. A common pathway is the loss of isobutylene (B52900) (C₄H₈, 56.1072 Da) to give a carbamic acid intermediate, which can then lose CO₂. Alternatively, the entire Boc group (C₅H₉O₂, 101.0603 Da) can be cleaved.
-
PEG Chain Fragmentation: The PEG backbone can cleave, typically resulting in neutral losses of ethylene (B1197577) glycol units (C₂H₄O, 44.0262 Da).
Table of Expected Fragment Ions
The following table summarizes the expected m/z values for the major fragment ions of this compound in positive ion mode.
| Fragment Ion Description | Chemical Formula | Theoretical m/z |
| [M+H - C₄H₈]⁺ (Loss of isobutylene) | [C₁₆H₃₂NO₇]⁺ | 350.2179 |
| [M+H - C₅H₈O]⁺ (Loss of dihydropyran) | [C₁₅H₃₂NO₆]⁺ | 322.2230 |
| [M+H - C₅H₉O₂]⁺ (Loss of Boc group) | [C₁₅H₃₁NO₅]⁺ | 305.2175 |
| [M+H - C₅H₈O - C₂H₄O]⁺ | [C₁₃H₂₈NO₅]⁺ | 278.1967 |
| [M+H - C₅H₈O - C₅H₉O₂]⁺ (Loss of THP & Boc) | [C₁₀H₂₃NNaO₄]⁺ | 221.1627 |
| [C₅H₉O]⁺ (Protonated dihydropyran) | [C₅H₉O]⁺ | 85.0653 |
| [C₄H₉]⁺ (tert-Butyl cation) | [C₄H₉]⁺ | 57.0704 |
Experimental Protocols
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the this compound product in a suitable organic solvent such as methanol (B129727) or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid or 10 mM ammonium acetate).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.
LC-MS/MS Method
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10 mM Ammonium Acetate in Water).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (or 10 mM Ammonium Acetate in Acetonitrile).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (ESI-QTOF):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range (MS): m/z 50 - 1000.
-
Scan Range (MS/MS): m/z 50 - 500.
-
Collision Energy (for MS/MS): Ramp from 10 to 40 eV to generate a range of fragments.
-
Data Analysis
-
Full Scan (MS1) Analysis:
-
Identify the peak corresponding to the this compound product in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak and identify the molecular ion, preferably as a single, dominant adduct (e.g., [M+H]⁺ or [M+NH₄]⁺).
-
Compare the observed m/z with the theoretical values in the tables above.
-
-
MS/MS Analysis:
-
Analyze the fragmentation spectrum to confirm the structure.
-
Identify key fragment ions corresponding to the loss of the THP and Boc groups, and characteristic PEG backbone fragments.
-
Use the accurate mass measurements to confirm the elemental composition of the parent and fragment ions.
-
Conclusion
The mass spectrometric analysis of this compound can be successfully performed using LC-MS with electrospray ionization. Careful control of the mobile phase composition can simplify the resulting spectra by favoring the formation of a single adduct. Tandem mass spectrometry (MS/MS) is essential for structural confirmation, with characteristic neutral losses and fragment ions originating from the labile THP and Boc protecting groups. The protocols and data presented in this note provide a robust framework for the reliable characterization of this and similar PEGylated and protected molecules, ensuring their quality for research and drug development applications.
Application Notes & Protocols: Purification of THP-PEG4-Boc Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
THP-PEG4-Boc is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It incorporates a Tetrahydropyranyl (THP) protected alcohol, a tetraethylene glycol (PEG4) spacer, and a tert-Butoxycarbonyl (Boc) protected amine. The PEG spacer enhances solubility and optimizes the distance between the two ends of the PROTAC molecule, while the terminal protecting groups (THP and Boc) allow for sequential conjugation to a ligand for an E3 ubiquitin ligase and a ligand for a target protein.[3][4]
The purification of the this compound linker after synthesis is a critical step to ensure the quality and efficacy of the final PROTAC. Reaction mixtures often contain unreacted starting materials, reagents, and side products. The unique physicochemical properties of PEGylated molecules—high polarity, hydrophilicity, and oily or waxy consistency—can present significant purification challenges, such as streaking on silica (B1680970) gel and difficulty in crystallization. This document provides detailed protocols for common purification techniques and outlines expected outcomes.
Common Impurities in this compound Synthesis
A typical synthesis of this compound may involve the reaction of a THP-protected PEG4 alcohol with a Boc-protected amino-containing reagent. Potential impurities that need to be removed include:
-
Excess Reagents: Unreacted starting materials (e.g., THP-PEG4-OH, Boc-containing precursors).
-
Coupling Agents & Byproducts: Reagents used to facilitate the reaction (e.g., DCC, EDC) and their byproducts (e.g., DCU).
-
Side Products: Molecules resulting from undesired reactions, such as the deprotection of either the THP or Boc group.
-
Solvents: Residual organic solvents from the reaction and work-up.
Purification Methodologies
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required final purity. Often, a combination of these techniques is necessary for optimal results.
3.1. Method 1: Aqueous Work-up and Liquid-Liquid Extraction (LLE)
This is typically the first purification step to remove water-soluble impurities and reagents. Due to the hydrophilic nature of the PEG chain, careful selection of organic solvents is necessary to ensure the product partitions into the organic phase.
Protocol:
-
Quenching: Quench the reaction mixture by adding an appropriate aqueous solution (e.g., water, saturated sodium bicarbonate, or a mild acid like 1 M HCl, depending on the reaction chemistry).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent such as Dichloromethane (DCM) or Chloroform. Repeat the extraction 2-3 times to maximize recovery.
-
Note: Ethyl acetate (B1210297) can sometimes be used, but the polarity of the PEG linker may lead to lower recovery in the organic phase.
-
-
Washing: Combine the organic layers and wash sequentially with:
-
1 M HCl (if the reaction involved a base like triethylamine).
-
Saturated NaHCO₃ solution (to remove acidic impurities).
-
Brine (to reduce the amount of dissolved water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
3.2. Method 2: Silica Gel Column Chromatography
Flash column chromatography is the most common technique for purifying PEGylated compounds, offering good separation of impurities with different polarities. However, the polar PEG chain can cause streaking; specific solvent systems can mitigate this issue.
Protocol:
-
Slurry Preparation: Adsorb the crude product (obtained from LLE) onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of a suitable solvent (e.g., DCM), add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel (e.g., 70-230 mesh, 90 Å pore size) using the chosen eluent system.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Elute the column with an optimized solvent system. Common systems for PEG-containing molecules include:
-
Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 0% to 10% MeOH).
-
Chloroform (CHCl₃) / Methanol (MeOH) gradient.
-
For compounds with free amines, adding ~1% aqueous ammonia (B1221849) to the eluent can improve peak shape.
-
A slow gradient of 1-10% of a 1:1 Ethanol/Isopropanol mixture in Chloroform has been reported to provide better separation than methanol-based systems for some PEG linkers.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them using Thin-Layer Chromatography (TLC). Stain the TLC plates with a suitable reagent (e.g., potassium permanganate (B83412) or Dragendorff reagent for PEG detection) as the Boc and THP groups may offer limited UV activity.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product, typically as a colorless to light yellow oil.
3.3. Method 3: Crystallization / Precipitation
While many PEGylated compounds are oils, crystallization can be an effective purification method if the product can be solidified. This is particularly useful for removing minor impurities after chromatography. Boc-protected amino acids are often crystalline.
Protocol:
-
Solvent Selection: Dissolve the purified oil in a minimal amount of a good solvent (e.g., methanol, ethanol, or DCM).
-
Induce Crystallization:
-
Anti-Solvent Addition: Slowly add a poor solvent (an "anti-solvent") such as n-hexane, diethyl ether, or cold water until the solution becomes cloudy.
-
Cooling: Cool the solution slowly to 0-4 °C and allow it to stand.
-
Seeding: If available, add a seed crystal of the pure compound to induce crystallization.
-
-
Isolation: Collect the resulting solid by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent.
-
Drying: Dry the product under high vacuum to remove residual solvents.
Data Presentation: Expected Purification Outcomes
The following table summarizes the typical performance of each purification technique. Yields are illustrative and highly dependent on the success of the preceding reaction. Purity is based on typical values for commercially available linkers and analytical reports.
| Purification Method | Typical Yield (%) | Expected Purity (by HPLC/NMR) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | >90% (Recovery) | 60-80% | Removes bulk water-soluble impurities; fast and scalable. | Low resolution; may not remove closely related organic impurities. |
| Silica Gel Chromatography | 50-85% | >95% | High resolution for a wide range of impurities. | Can be time-consuming; potential for product loss on the column; streaking can be an issue. |
| Crystallization | 70-95% (from purified oil) | >98% | Yields highly pure material; removes minor impurities effectively. | Product may not crystallize; requires significant optimization. |
Visualization of Workflows
Diagram 1: General Purification Workflow The following diagram illustrates the standard sequence of purification steps for a this compound reaction mixture.
Caption: A typical workflow for isolating and purifying this compound.
Diagram 2: Decision Logic for Method Selection This diagram provides a logical flow for choosing the appropriate purification strategy based on the characteristics of the crude product.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting THP-PEG4-Boc Coupling Reactions
Welcome to the technical support center for THP-PEG4-Boc coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of molecules, such as PROTACs, utilizing the this compound linker.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may lead to low yields or failed reactions during the coupling of this compound.
1. My amide coupling reaction with the deprotected Boc-amine of the linker has a low yield. What are the common causes and solutions?
Low yields in amide coupling are a frequent challenge. Several factors related to the deprotection and coupling steps can be the cause.
-
Incomplete Boc Deprotection: The Boc (tert-butoxycarbonyl) group must be completely removed to liberate the primary amine for the subsequent coupling reaction. Incomplete deprotection is a common source of low yield.
-
Troubleshooting:
-
Verify Deprotection: Before proceeding with the coupling step, confirm the complete removal of the Boc group using analytical techniques such as TLC (the product should have a different Rf value and may be ninhydrin (B49086) positive) or LC-MS (a mass shift corresponding to the loss of the Boc group should be observed).
-
Optimize Deprotection Conditions: While trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is standard, the concentration and reaction time may need optimization.[1][2] For stubborn substrates, consider increasing the TFA concentration (e.g., from 20% to 50% v/v) or extending the reaction time.[1] Ensure complete removal of TFA post-deprotection, as the resulting TFA salt can sometimes hinder the subsequent coupling reaction.[3][4]
-
-
-
Suboptimal Coupling Reagent Stoichiometry: The ratio of the coupling reagent to the carboxylic acid and amine is critical for efficient amide bond formation.
-
Troubleshooting:
-
Increase Equivalents: For difficult couplings, increasing the equivalents of the coupling reagent (e.g., HATU, HBTU, or EDC) can improve yields. A slight excess of the coupling reagent and the carboxylic acid partner relative to the amine is often beneficial.
-
-
-
Base Selection and Stoichiometry: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the amine salt and facilitate the coupling.
-
Troubleshooting:
-
Ensure Adequate Base: Use a sufficient excess of DIPEA (typically 2-4 equivalents) to neutralize the amine salt (if formed during deprotection) and to facilitate the coupling reaction.
-
-
-
Reaction Conditions: Solvent, temperature, and reaction time play a significant role in the reaction outcome.
-
Troubleshooting:
-
Solvent Choice: Ensure your starting materials are fully dissolved. Anhydrous N,N-dimethylformamide (DMF) is a common solvent for these types of couplings.
-
Temperature and Time: Most amide couplings proceed well at room temperature overnight. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate, but be mindful of potential side reactions. Monitor the reaction progress by TLC or LC-MS.
-
-
2. I am observing significant side products in my coupling reaction. What are the likely culprits?
Side product formation can significantly reduce the yield of your desired product.
-
Epimerization: For chiral carboxylic acids, epimerization can be a concern, especially with certain coupling reagents and reaction conditions.
-
Troubleshooting:
-
Choice of Coupling Reagent: Reagents like HATU and HOBt are known to suppress epimerization.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can minimize the risk of epimerization.
-
-
-
Reaction with the THP-protected Alcohol: Although the THP (tetrahydropyran) group is generally stable under amide coupling conditions, some reagents or prolonged reaction times under certain conditions could potentially lead to its cleavage or side reactions.
-
Troubleshooting:
-
Mild Conditions: Use the mildest possible conditions that afford a good yield of the desired product.
-
Characterize Byproducts: If possible, isolate and characterize the major side products to better understand the undesired reaction pathway.
-
-
3. My reaction involving the THP-protected alcohol (after deprotection) is not working well. What should I check?
Coupling reactions at the alcohol end of the linker, such as etherification, often require different strategies.
-
Inefficient THP Deprotection: The THP group is acid-labile. Incomplete deprotection will result in unreacted starting material.
-
Troubleshooting:
-
Acidic Conditions: Use mild acidic conditions for deprotection, such as acetic acid in a THF/water mixture, or p-toluenesulfonic acid (pTSA) in methanol.
-
Monitor Deprotection: As with Boc deprotection, monitor the reaction by TLC or LC-MS to ensure completeness.
-
-
-
Choice of Coupling Reaction: The strategy for forming a bond with the liberated alcohol is crucial.
-
Troubleshooting:
-
Williamson Ether Synthesis: For coupling to an alkyl halide, a strong base (e.g., NaH) is typically used to deprotonate the alcohol, followed by the addition of the electrophile. Ensure anhydrous conditions.
-
Mitsunobu Reaction: This reaction allows for the coupling of the alcohol with a nucleophile (e.g., a phenol (B47542) or carboxylic acid) under mild, neutral conditions using reagents like triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This can be an effective alternative if other methods fail.
-
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for PROTAC synthesis involving PEG linkers, which can serve as a benchmark for your experiments.
| Coupling Type | Linker Functional Group | Coupling Partner | Coupling Reagents | Solvent | Temperature | Time | Yield (%) |
| Amide Bond | -NH2 (from Boc deprotection) | Carboxylic Acid | HATU, DIPEA | DMF | Room Temp. | 4-16 h | 50-90% |
| Ether Bond | -OH (from THP deprotection) | Alkyl Halide | NaH | DMF/THF | 0 °C to RT | 2-12 h | 40-70% |
| Ether Bond | -OH | Phenol | PPh3, DIAD (Mitsunobu) | THF | 0 °C to RT | 6-8 h | 60-85% |
| Click Chemistry | -N3 | Alkyne | CuSO4, Na-Ascorbate | tBuOH/H2O | Room Temp. | 1-4 h | >90% |
Note: Yields are highly substrate-dependent and the above values are illustrative.
Experimental Protocols
Protocol 1: Boc-Deprotection and Amide Coupling
This protocol describes the deprotection of the Boc-protected amine on this compound and subsequent amide coupling to a carboxylic acid (Component A-COOH).
-
Boc Deprotection:
-
Dissolve this compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid partner (1.0 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected THP-PEG4-amine (TFA salt, 1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with an organic solvent like ethyl acetate, and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Protocol 2: THP-Deprotection and Mitsunobu Reaction
This protocol details the deprotection of the THP-protected alcohol and subsequent coupling to a phenolic compound (Component B-OH) via a Mitsunobu reaction.
-
THP Deprotection:
-
Dissolve this compound in a mixture of acetic acid, THF, and water (e.g., 3:1:1 ratio).
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) for several hours, monitoring by TLC or LC-MS.
-
Once complete, neutralize the acetic acid with a saturated solution of NaHCO3 and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary.
-
-
Mitsunobu Reaction:
-
Dissolve the deprotected HO-PEG4-Boc (1.0 eq), the phenolic partner (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography to remove triphenylphosphine oxide and other byproducts.
-
Visualizing the Workflow and Logic
Experimental Workflow for Amide Coupling
Caption: A typical workflow for the synthesis of a coupled product via Boc deprotection and subsequent amide bond formation.
Troubleshooting Logic for Low Amide Coupling Yield
Caption: A decision tree for troubleshooting low yields in amide coupling reactions involving the this compound linker.
References
Technical Support Center: Optimizing Linker Length with THP-PEG4-Boc for Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing linker length, specifically using THP-PEG4-Boc, to achieve efficient ternary complex formation in the context of targeted protein degradation, such as with Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical?
A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the protein of interest (POI) and the ligand recruiting an E3 ubiquitin ligase.[1][][3] Its primary role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4] The length and composition of the linker are critical because they dictate the spatial orientation and proximity of the POI and the E3 ligase.[3] An optimal linker length is essential for efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.
Q2: What are the consequences of a suboptimal linker length?
A2: A suboptimal linker length can lead to several undesirable outcomes:
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus impeding the formation of a stable ternary complex.
-
Too long: A linker that is too long might result in an overly flexible and unstable ternary complex. This can lead to non-productive binding events where the lysine (B10760008) residues on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme, leading to inefficient ubiquitination.
Q3: What are the advantages of using a PEG linker like this compound?
A3: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design for several reasons:
-
Hydrophilicity: PEG linkers can increase the water solubility of the PROTAC molecule, which can improve its pharmacokinetic properties.
-
Biocompatibility: PEG is generally considered biocompatible and can reduce non-specific binding.
-
Tunable Length: PEG linkers are synthetically tractable, allowing for the systematic variation of their length to empirically determine the optimal distance for a given POI-E3 ligase pair.
-
Flexibility: The flexibility of PEG linkers can be advantageous in allowing the PROTAC to adopt a conformation necessary for ternary complex formation.
Q4: Is there a universal optimal linker length?
A4: No, there is no single optimal linker length. It is highly dependent on the specific POI and E3 ligase pair and must be determined empirically. For example, studies have shown that for p38α degradation, PROTACs with linkers of 15-17 atoms showed optimal performance, while for ERα degradation, a 16-atom linker was found to be ideal.
Troubleshooting Guides
Problem: No ternary complex formation is observed in biophysical assays (e.g., SPR, ITC, FRET).
| Possible Cause | Troubleshooting Steps |
| Incorrect Linker Length | Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG5, PEG6) to identify the optimal length for your specific system. |
| Poor Protein Quality | Verify the purity, folding, and activity of your target protein and E3 ligase using techniques like SDS-PAGE and Dynamic Light Scattering (DLS). |
| PROTAC Integrity Issues | Confirm the chemical structure and purity of your this compound containing PROTAC using methods like NMR and mass spectrometry. |
| Assay Conditions | Optimize buffer conditions, pH, and temperature for your specific proteins. Ensure appropriate concentrations of all components are used. |
Problem: A "hook effect" is observed in proximity-based assays (e.g., AlphaLISA, HTRF, NanoBRET™).
| Possible Cause | Troubleshooting Steps |
| Excess PROTAC Concentration | The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (POI-PROTAC and E3-PROTAC) is favored over the ternary complex. |
| Mitigation Strategies: | |
| * Titrate the PROTAC: Perform a broad range of PROTAC concentrations to fully characterize the bell-shaped curve and identify the optimal concentration for ternary complex formation. | |
| * Adjust Protein Concentrations: Optimizing the concentrations of the target protein and E3 ligase can shift the hook effect to higher PROTAC concentrations. | |
| * Enhance Cooperativity: A well-designed linker can promote positive cooperativity, stabilizing the ternary complex over binary complexes. Consider exploring different linker rigidities or compositions. |
Problem: Good in vitro ternary complex formation, but poor cellular degradation (low DC50/Dmax).
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | The physicochemical properties of the PROTAC, influenced by the linker, may limit its ability to cross the cell membrane. |
| * Modify Linker: While PEG linkers can improve solubility, excessive PEG length can sometimes negatively impact permeability. Consider synthesizing PROTACs with shorter PEG chains or incorporating more lipophilic moieties into the linker. | |
| * Assess Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate cell permeability. | |
| Unproductive Ternary Complex Geometry | A stable ternary complex does not guarantee efficient degradation. The linker may orient the target protein in a way that the lysine residues for ubiquitination are not accessible to the E2 enzyme. |
| * Vary Linker Attachment Points: If synthetically feasible, alter the connection points of the linker on the POI or E3 ligase ligands. | |
| * Computational Modeling: Use molecular modeling to predict the conformation of the ternary complex with different linker lengths and compositions. | |
| Metabolic Instability | The ether linkages in PEG chains can be susceptible to oxidative metabolism, leading to a short in vivo half-life. |
| * Introduce Rigidity: Incorporate more rigid elements like piperazine (B1678402) or piperidine (B6355638) rings into the linker to improve metabolic stability. | |
| * Metabolic Stability Assays: Evaluate the stability of your PROTAC in liver microsomes or hepatocytes. |
Data Presentation
The optimal linker length is highly system-dependent. The following table provides a conceptual summary of how varying PEG linker length can impact key parameters in PROTAC development.
| Linker | Ternary Complex Affinity (Kd, nM) | Cellular Degradation (DC50, nM) | Maximum Degradation (Dmax, %) | Notes |
| Short (e.g., PEG2) | Weaker / No Binding | >1000 | <20 | Potential for steric hindrance, preventing complex formation. |
| Optimal (e.g., PEG4) | 50 | 100 | 95 | "Sweet spot" enabling stable and productive ternary complex formation. |
| Long (e.g., PEG8) | 150 | 500 | 60 | Increased flexibility may lead to a less stable or non-productive complex. |
Note: The values presented are illustrative and the optimal linker length must be determined experimentally for each specific target and E3 ligase pair.
Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol provides a general framework for assessing ternary complex formation and stability.
-
Chip Preparation: Immobilize a high-affinity biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the E3 ligase-functionalized surface to determine the binary binding kinetics (ka, kd) and affinity (KD).
-
In a separate experiment, inject a series of concentrations of the target protein over the E3 ligase surface to confirm the absence of a direct interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the E3 ligase surface.
-
Analyze the sensorgrams to determine the kinetics and affinity of ternary complex formation.
-
-
Data Analysis: Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to obtain kinetic and affinity constants. The enhancement of binding in the presence of the target protein indicates ternary complex formation.
2. Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein onto an SDS-PAGE gel for separation.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific to the target protein.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.
-
Visualizations
Caption: PROTAC mechanism of action.
Caption: Workflow for linker optimization.
Caption: Troubleshooting decision tree.
References
solubility issues with THP-PEG4-Boc and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of THP-PEG4-Boc, a heterobifunctional PEG-based PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a molecule used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It consists of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, which is designed to improve solubility.[2][3] However, it is flanked by two hydrophobic protecting groups: a tetrahydropyran (B127337) (THP) group and a tert-butyloxycarbonyl (Boc) group.[4] This combination of hydrophilic and hydrophobic moieties can lead to challenging solubility behavior, particularly in aqueous solutions. Poor solubility can result in inaccurate experimental data and difficulties in downstream applications.[5]
Q2: My this compound won't dissolve in my aqueous buffer. What should I do first?
A2: this compound is expected to have very low solubility in purely aqueous buffers. The first step is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous medium. Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are the recommended starting solvents.
Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible, ideally below 0.5%. You can achieve this by performing serial dilutions. If precipitation persists, consider using a co-solvent system or other formulation strategies as detailed in the troubleshooting guide below.
Q4: Can I heat or sonicate my sample to help it dissolve?
A4: Yes, gentle heating and sonication are effective methods to aid the dissolution of challenging compounds. Warming the solution to 37°C or using a bath sonicator can provide the necessary energy to break up solid particles and enhance solvation. However, always ensure the compound is stable at the applied temperature.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Caption: A workflow for troubleshooting this compound solubility issues.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following tables provide inferred solubility information based on its structural components and data from analogous compounds, along with properties of recommended solvents.
Table 1: Inferred Solubility of this compound in Common Laboratory Solvents
| Solvent | Classification | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Recommended as a primary solvent for stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | A suitable alternative to DMSO. |
| Dichloromethane (DCM) | Chlorinated | Soluble | Useful for synthesis and purification but less common for biological assays. |
| Water / Aqueous Buffers | Polar Protic | Very Low | Direct dissolution is not recommended. |
| Ethanol | Polar Protic | Sparingly Soluble | May be used in some co-solvent systems. |
Table 2: Properties of Recommended Solvents
| Solvent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes on Usage |
| DMSO | C₂H₆OS | 78.13 | 189 | Hygroscopic; use anhydrous grade and store properly. |
| DMF | C₃H₇NO | 73.09 | 153 | Can be toxic; handle with appropriate safety precautions. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard procedure for preparing a stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Bath sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the target concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
If the compound is not fully dissolved, place the tube in a bath sonicator for 5-15 minutes.
-
Alternatively, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Once fully dissolved, store the stock solution in appropriately labeled, single-use aliquots at -20°C or -80°C.
Protocol 2: Thermodynamic Solubility Measurement (Shake-Flask Method)
This protocol allows for the determination of the equilibrium solubility of this compound in a given solvent system.
Caption: Workflow for thermodynamic solubility measurement.
Materials:
-
This compound powder
-
Chosen solvent (e.g., PBS with 1% DMSO)
-
Shaker or rotator
-
Temperature-controlled incubator
-
Centrifuge or syringe filters (0.22 µm)
-
HPLC-UV or LC-MS system
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the test solvent.
-
Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the suspension for 24 to 48 hours to ensure equilibrium is reached.
-
After incubation, separate the undissolved solid from the saturated solution by centrifugation at high speed (e.g., 14,000 rpm for 10 minutes) or by filtering the solution through a 0.22 µm syringe filter.
-
Carefully collect the supernatant or filtrate.
-
Quantify the concentration of this compound in the collected liquid using a validated analytical method such as HPLC-UV or LC-MS.
-
The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.
Protocol 3: Using a Co-Solvent System for Aqueous Dilutions
This protocol is for situations where this compound precipitates out of solution upon dilution of a DMSO stock into an aqueous buffer.
Materials:
-
Concentrated stock solution of this compound in 100% DMSO (e.g., 20 mM)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Aqueous buffer (e.g., PBS or cell culture medium)
-
Vortex mixer
Procedure:
-
For a 1 mL final working solution, combine 50 µL of the 20 mM DMSO stock solution with 400 µL of PEG300 in a microcentrifuge tube.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex thoroughly to ensure a homogenous solution.
-
While vortexing, slowly add 500 µL of the aqueous buffer to the mixture.
-
This will result in a 1 mM final concentration of this compound in a solution containing 5% DMSO, 40% PEG300, and 5% Tween-80. This formulation can often be further diluted into the final assay medium.
References
incomplete deprotection of THP or Boc in THP-PEG4-Boc
Welcome to the technical support center for the deprotection of THP-PEG4-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the selective or complete removal of the Tetrahydropyranyl (THP) and tert-Butyloxycarbonyl (Boc) protecting groups from this bifunctional PEG4 linker.
Troubleshooting Incomplete Deprotection
Incomplete deprotection of either the THP or Boc group on this compound can lead to impurities, low yields, and complications in subsequent conjugation steps. This guide addresses common issues and provides systematic approaches to resolving them.
Issue 1: Incomplete Boc Deprotection
The Boc group is susceptible to acid-catalyzed cleavage. Incomplete removal is a frequent challenge.
Possible Causes and Solutions:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group.[1]
-
Solution: Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50% (v/v).[2] Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be employed.[2]
-
-
Inadequate Reaction Time or Temperature: The deprotection reaction is kinetically controlled and may require more time or a higher temperature to reach completion.[1][2]
-
Solution: Extend the reaction time and monitor progress using analytical techniques like TLC, LC-MS, or NMR. Gentle heating may be necessary for some substrates.
-
-
Steric Hindrance: The bulky nature of the PEG chain can impede the approach of the acid to the Boc-protected amine, slowing the reaction.
-
Solution: Employ more forcing conditions such as a higher concentration of acid, longer reaction times, or a slight increase in temperature.
-
-
Substrate Solubility: Poor solubility of the this compound in the reaction solvent can lead to an incomplete reaction.
-
Solution: Ensure the chosen solvent, commonly DCM, provides good solubility for the PEGylated compound.
-
-
Presence of Scavengers: While scavengers like triethylsilane (TES) or triisopropylsilane (B1312306) (TIPS) are used to prevent side reactions, their inappropriate use can affect deprotection.
-
Solution: Use scavengers judiciously, typically at 2.5-5% (v/v), only when necessary to trap the tert-butyl cation and prevent side reactions.
-
Issue 2: Incomplete THP Deprotection
The THP group, an acetal, is also removed under acidic conditions. However, its lability can vary.
Possible Causes and Solutions:
-
Inappropriate Acidic Conditions: While THP is acid-labile, the conditions must be optimized for complete removal without affecting other sensitive groups.
-
Solution: A mixture of acetic acid/THF/H2O (4:2:1) at 45°C is a mild condition for THP removal. For more robust substrates, TFA at concentrations greater than 10% may be necessary.
-
-
Reversible Reaction: The hydrolysis of hemiacetal esters can be a reversible reaction, potentially leading to incomplete deprotection.
-
Solution: Using a sufficient concentration of acid can help drive the equilibrium towards the deprotected product.
-
-
Solvent Effects: The choice of solvent can influence the deprotection efficiency.
-
Solution: Protic solvents like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst (e.g., PPTS, TsOH) are often effective for THP cleavage.
-
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my deprotection reactions?
A1: Thin-Layer Chromatography (TLC) is a rapid and effective method. The deprotected product is typically more polar than the protected starting material, resulting in a lower Retention Factor (Rf) value. Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more definitive identification and quantification of the starting material, product, and any byproducts.
Q2: I am observing side products after Boc deprotection. What could be the cause?
A2: The tert-butyl cation generated during Boc deprotection is an electrophile that can alkylate electron-rich functional groups on your molecule. To prevent this, add a scavenger such as triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole (B89551) to the reaction mixture to trap the cation.
Q3: Can I selectively deprotect the Boc group in the presence of the THP group, or vice-versa?
A3: Yes, orthogonal deprotection is possible due to the differing acid lability of the two groups. The Boc group is generally more sensitive to strong acids like TFA. Milder acidic conditions, such as acetic acid in a mixed solvent system, can often selectively remove the THP group while leaving the Boc group intact. Careful optimization of the reaction conditions is crucial for achieving high selectivity.
Q4: What are the standard work-up procedures for Boc deprotection with TFA?
A4: After the reaction is complete, the DCM and excess TFA can be removed under reduced pressure. To remove residual TFA, co-evaporation with toluene (B28343) (3x) is recommended. The resulting TFA salt can often be used directly. For neutralization, the residue can be dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.
Quantitative Data Summary
The following tables summarize common deprotection conditions. Note that optimal conditions will be substrate-dependent and require empirical determination.
Table 1: Common Conditions for Boc Deprotection
| Reagent System | Solvent | Temperature | Typical Time | Notes |
| 20-50% TFA | DCM | 0°C to RT | 1-2 hours | Most common method. Scavengers may be needed. |
| 4M HCl | 1,4-Dioxane | 0°C to RT | 1-4 hours | A potent alternative to TFA. |
| TMSI | DCM | RT | 30 min - 2 hours | Neutral pH deprotection. |
| Thermal | Toluene or Diphenyl ether | Reflux | Varies | For substrates without other heat-sensitive groups. |
Table 2: Common Conditions for THP Deprotection
| Reagent System | Solvent | Temperature | Typical Time | Notes |
| Acetic Acid/THF/H₂O (4:2:1) | - | 45°C | Varies | Mild conditions. |
| 2% TFA | DCM | RT | < 1 hour | Scavengers may be beneficial. |
| PPTS or TsOH (catalytic) | Methanol or Ethanol | RT | Varies | Common for acid-sensitive substrates. |
| LiCl/H₂O | DMSO | 90°C | 6 hours | A mild, non-acidic method. |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection of this compound
-
Dissolve the this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If required, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.
Protocol 2: General Procedure for THP Deprotection of this compound
-
Dissolve the this compound in a mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water (4:2:1 v/v/v).
-
Heat the reaction mixture to 45°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.
Visual Guides
Caption: Troubleshooting decision tree for incomplete deprotection.
Caption: Orthogonal deprotection pathways for this compound.
References
Technical Support Center: THP-PEG4-Boc Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of THP-PEG4-Boc, a common PEG-based PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A common synthetic strategy involves a multi-step process:
-
Formation of a mono-Boc-protected tetraethylene glycol amine: This can be achieved by reacting tetraethylene glycol with a Boc-protecting reagent.
-
Activation of the terminal hydroxyl group: The remaining hydroxyl group of the mono-Boc-protected PEG4 is activated, for example, by conversion to a tosylate or mesylate.
-
THP Protection: The terminal hydroxyl group of a separate tetraethylene glycol molecule is protected with a tetrahydropyranyl (THP) group using dihydropyran (DHP) under acidic conditions.
-
Coupling: The activated mono-Boc-protected PEG4 is then coupled with the THP-protected PEG4 via a Williamson ether synthesis.
Alternatively, a commercially available THP-PEG4-OH can be coupled with a suitable Boc-protected amine derivative.
Q2: My NMR spectrum shows more peaks than expected. What are the likely culprits?
Unexpected peaks in the NMR spectrum often indicate the presence of byproducts. Common sources include:
-
Diastereomers: The introduction of the THP protecting group creates a new chiral center, which can lead to the formation of diastereomers if your starting material is chiral. This can complicate NMR spectra, showing two sets of peaks for the THP-related protons.
-
Byproducts from THP protection/deprotection: Incomplete reaction or side reactions during the addition or removal of the THP group can lead to impurities.
-
Byproducts from Boc deprotection: If the Boc group is unintentionally cleaved, the resulting free amine can participate in side reactions. The tert-butyl cation generated during deprotection can also alkylate the PEG chain or other nucleophiles present.[1][2][3]
-
PEG-related impurities: The starting PEG material may contain different chain lengths (e.g., PEG3, PEG5), leading to a mixture of final products.
Q3: I'm observing a lower than expected yield. What could be the cause?
Low yields can be attributed to several factors:
-
Incomplete reactions: Any of the synthetic steps, if incomplete, will lower the overall yield. Monitoring each step by TLC or LC-MS is crucial.
-
Side reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.
-
Purification losses: The diastereomers formed due to the THP group can be difficult to separate, leading to product loss during column chromatography.[4]
Q4: How can I confirm the identity of a suspected byproduct?
A combination of analytical techniques is recommended:
-
LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for separating components of a mixture and obtaining their molecular weights, which can help in identifying potential byproducts.
-
NMR Spectroscopy: 1H and 13C NMR can provide structural information about the impurities. Comparing the spectra of your product with known spectra of potential byproducts can aid in their identification.
-
Tandem MS (MS/MS): This technique can provide fragmentation patterns of the ions, offering more detailed structural insights into the byproducts.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Analytical Data (TLC, HPLC, LC-MS)
| Observation | Potential Cause | Suggested Action |
| Multiple spots on TLC or peaks in HPLC with the same mass | Formation of diastereomers due to the THP group. | Utilize chiral chromatography for separation or proceed with the mixture if diastereomeric purity is not critical for the subsequent steps. |
| Peaks with lower molecular weight than the product | Incomplete reaction (unreacted starting materials). | Optimize reaction conditions (time, temperature, stoichiometry of reagents). Monitor reaction progress closely by TLC or LC-MS. |
| Peaks with higher molecular weight than the product | Dimerization or oligomerization of PEG chains. t-Butylation of the product or starting materials.[1] | Use a scavenger (e.g., triethylsilane, anisole) during Boc deprotection to trap the tert-butyl cation. Optimize reaction conditions to minimize side reactions. |
| Peaks corresponding to PEG chains of different lengths | Impurities in the starting PEG material. | Use high-purity, monodisperse PEG starting materials. |
Issue 2: Low Reaction Yield
| Potential Cause | Suggested Action |
| Incomplete Williamson ether synthesis | Poor activation of the hydroxyl group or use of a sterically hindered halide can lead to elimination side reactions. |
| Side reactions during THP protection | Polymerization of dihydropyran (DHP) can occur, especially in the presence of strong acids. Commercial DHP may contain inhibitors that need to be removed. |
| Difficult purification | Co-elution of the product with byproducts like triphenylphosphine (B44618) oxide (if a Mitsunobu reaction is used) or diastereomers. |
Experimental Protocols
Protocol 1: General Procedure for THP Protection of an Alcohol
-
Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add dihydropyran (DHP, 1.5 eq).
-
Add a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Boc Deprotection
-
Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
If the substrate is sensitive to alkylation, add a scavenger like triethylsilane or anisole.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used in the next step without further purification.
Protocol 3: Byproduct Identification by LC-MS
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample into an HPLC system coupled to a mass spectrometer.
-
Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the elution profile using a UV detector and the mass spectrometer in positive ion mode.
-
Analyze the mass spectra of the observed peaks to determine their molecular weights and compare them to the expected product and potential byproducts.
Visualizing Synthetic Pathways and Byproduct Formation
Synthetic Pathway of this compound
Caption: Proposed synthetic pathway for this compound.
Potential Side Reactions in this compound Synthesis
Caption: Common side reactions and byproducts in this compound synthesis.
Workflow for Byproduct Identification and Mitigation
Caption: Logical workflow for identifying and addressing byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. total-synthesis.com [total-synthesis.com]
stability and storage conditions for THP-PEG4-Boc
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of THP-PEG4-Boc, along with troubleshooting advice for common experimental issues.
Storage and Stability Data
Proper storage is critical to maintain the integrity of this compound. Below is a summary of recommended storage conditions from various suppliers.
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | 2 to 3 years | Keep dry and avoid sunlight.[1][2][3][4] |
| In Solvent (DMSO) | -80°C | 6 months to 1 year | Aliquot to avoid freeze-thaw cycles.[5] |
| -20°C | 1 month to 2 weeks | Store under nitrogen. |
Frequently Asked Questions (FAQs) & Troubleshooting
Here are answers to common questions and solutions for issues you may encounter during your experiments with this compound.
Q1: My this compound powder has clumped. Is it still usable?
A1: Clumping can indicate moisture absorption. While the compound may still be usable, it is crucial to handle it in a dry environment (e.g., in a glove box with an inert atmosphere). For sensitive reactions, it is recommended to use a fresh, unopened vial. To prevent this, always store the powder in a desiccator at the recommended temperature.
Q2: I'm having trouble dissolving this compound in my solvent.
A2: this compound is soluble in DMSO. If you experience solubility issues, consider the following:
-
Use fresh, anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly impact solubility.
-
Use sonication: Gentle ultrasonic treatment can aid in dissolution.
-
Warming: Gently warming the solution may also help, but be cautious to avoid thermal degradation. Monitor the temperature closely.
Q3: My reaction is failing, and I suspect the this compound has degraded. What are the likely causes?
A3: The most common cause of degradation is the cleavage of the acid-labile protecting groups (THP and Boc).
-
Acidic Conditions: Both the tert-butyloxycarbonyl (Boc) and tetrahydropyranyl (THP) groups are susceptible to cleavage under acidic conditions. Ensure your reaction and work-up conditions are neutral or basic if these groups need to remain intact.
-
Improper Storage: Long-term storage at room temperature or exposure to moisture can lead to slow degradation.
-
Repeated Freeze-Thaw Cycles: When in solution, aliquot the compound to avoid repeated freezing and thawing, which can degrade the material.
Q4: I am trying to deprotect the Boc group, but the reaction is incomplete. What can I do?
A4: Incomplete deprotection of the Boc group can be due to several factors:
-
Insufficient Acid: Ensure you are using a sufficient molar excess of a suitable acid (e.g., trifluoroacetic acid, TFA).
-
Reaction Time: The reaction may require more time to go to completion. Monitor the reaction progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Scavengers: In peptide chemistry, scavengers are often used during Boc deprotection to prevent side reactions. Depending on your substrate, a scavenger may be necessary.
Experimental Protocols
General Protocol for Boc Deprotection
This is a general guideline for the removal of the Boc protecting group from this compound or its derivatives.
-
Dissolution: Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (B109758) (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up: Remove the TFA and solvent under reduced pressure. The resulting amine salt can then be used directly or neutralized with a mild base.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: THP-PEG4-Boc Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of THP-PEG4-Boc conjugates during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a this compound conjugate and what are its components?
A this compound conjugate is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure consists of three key components:
-
Tetrahydropyranyl (THP): A protecting group for an alcohol functionality. The THP group is known to be acid-labile and can confer good solubility.[2][3]
-
Polyethylene (B3416737) Glycol (PEG4): A short, hydrophilic four-unit polyethylene glycol spacer. The PEG chain enhances water solubility and provides flexibility to the molecule.[4]
-
tert-Butyloxycarbonyl (Boc): A common protecting group for an amine functionality, which is also removable under acidic conditions.[5]
Q2: What are the primary causes of aggregation for this compound conjugates?
Aggregation of this compound conjugates, particularly when incorporated into larger molecules like PROTACs, is often multifactorial:
-
High Hydrophobicity: Despite the hydrophilic PEG spacer, the overall molecule, especially when conjugated to hydrophobic moieties (e.g., warheads and E3 ligase ligands in PROTACs), can have poor aqueous solubility. The Boc group itself is also hydrophobic and can contribute to this issue.
-
High Molecular Weight: PROTACs and other molecules synthesized using this linker often have high molecular weights, which can lead to reduced solubility and an increased tendency to aggregate.
-
Intermolecular Interactions: The bifunctional nature of the linker can potentially lead to intermolecular crosslinking if not handled correctly during synthesis, although this is less common with heterobifunctional linkers compared to homobifunctional ones. More commonly, hydrophobic and other non-covalent interactions between conjugate molecules can drive aggregation.
-
Suboptimal Solvent/Buffer Conditions: The choice of solvent, pH, and ionic strength of the buffer system can significantly impact the solubility and stability of the conjugate. Using a buffer system in which the conjugate has low solubility is a primary cause of precipitation and aggregation.
-
Concentration Effects: At concentrations above the critical micelle concentration (CMC), self-assembly into micelles or larger aggregates can occur.
Q3: How do the THP and Boc protecting groups influence aggregation?
-
THP Group: The tetrahydropyranyl (THP) group is generally considered to enhance the solubility of molecules to which it is attached. Therefore, the THP group in the this compound conjugate is unlikely to be a primary driver of aggregation and may help to mitigate it.
-
Boc Group: The tert-butyloxycarbonyl (Boc) group is aliphatic and contributes to the overall hydrophobicity of the molecule. In a larger conjugate, the presence of the Boc group can increase the molecule's propensity to aggregate in aqueous solutions due to hydrophobic interactions.
Q4: What is the "Hook Effect" and is it related to aggregation?
The "Hook Effect" is a phenomenon observed in PROTAC activity where at very high concentrations, the efficacy of the PROTAC decreases. This is due to the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) instead of the productive ternary complex (target protein-PROTAC-E3 ligase). While not directly caused by aggregation, the poor solubility and aggregation of PROTACs at high concentrations can exacerbate the Hook Effect by reducing the effective concentration of monomeric, active PROTAC.
Troubleshooting Guide: Preventing Aggregation
This guide provides a systematic approach to troubleshooting and preventing the aggregation of this compound conjugates.
Issue: Precipitation or cloudiness observed upon dissolution in aqueous buffer.
This is a common sign of poor solubility and aggregation. The following workflow can help identify a suitable solvent system.
Potential Solutions and Methodologies
-
Co-solvent Systems: For many hydrophobic compounds, a co-solvent system is necessary for aqueous-based experiments.
-
Protocol: First, dissolve the this compound conjugate in a minimal amount of a water-miscible organic solvent such as DMSO. Then, slowly add this stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. Aim for a final organic solvent concentration of less than 1% in cellular assays, although higher percentages may be tolerated in biochemical assays.
-
-
Formulation with Excipients: The use of additives can significantly improve the solubility and prevent the aggregation of hydrophobic molecules.
-
Surfactants: Non-ionic surfactants like Tween-80 or Polysorbate 20 can be used at low concentrations (e.g., 0.01-0.05% v/v) to reduce surface tension and prevent aggregation.
-
Cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD) can encapsulate the hydrophobic parts of the conjugate, increasing its aqueous solubility. A common formulation involves using a solution of 20% SBE-β-CD in saline.
-
Sugars and Polyols: Sucrose, trehalose, or sorbitol at concentrations of 5-10% (w/v) can act as stabilizers.
-
Amino Acids: Arginine (e.g., 50-100 mM) can suppress non-specific protein-protein interactions and can also be effective for small molecules.
-
-
pH and Buffer Optimization:
-
pH Adjustment: The solubility of a conjugate can be pH-dependent, especially if it contains ionizable groups. Empirically test a range of pH values to find the optimal pH for solubility. For conjugates containing an amine (even if Boc-protected), stability can be affected by pH. For instance, the stability of some PROTAC linkers can be influenced by pH, with some being susceptible to hydrolysis under certain conditions.
-
Buffer Choice: Ensure that the buffer components do not react with your conjugate. For example, avoid primary amine-containing buffers like Tris or glycine (B1666218) if you are performing a reaction with an amine-reactive species. Phosphate-buffered saline (PBS) and HEPES are generally good starting points.
-
-
Amorphous Solid Dispersions (ASDs): For oral formulations or when high concentrations are needed, creating an ASD can be an effective strategy. This involves dispersing the conjugate in a polymer matrix.
-
Protocol: Polymers such as HPMCAS (hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate) or Eudragit® L 100-55 can be used. The conjugate and polymer are dissolved in a common solvent, and the solvent is then removed (e.g., by spray-drying or vacuum compression molding), leaving the conjugate amorphously dispersed in the polymer. This can significantly enhance solubility and prevent precipitation in aqueous media.
-
Quantitative Data on Solubility Enhancement
The following table summarizes data for a model PROTAC, ARCC-4, demonstrating the impact of formulation with different polymers on its aqueous solubility. While this data is not for this compound itself, it illustrates the principles of solubility enhancement that are directly applicable.
| Formulation | Drug Load (%) | Dissolved ARCC-4 Concentration after 270 min (µg/mL) | Fold Increase vs. Unformulated |
| Unformulated ARCC-4 | N/A | ~1-2 | 1x |
| ARCC-4:HPMCAS ASD | 10 | 35.8 ± 0.4 | ~18-36x |
| ARCC-4:Eudragit® L 100-55 ASD | 10 | 18.1 ± 0.8 (at 30 min) | ~9-18x |
| ARCC-4:Eudragit® L 100-55 ASD | 20 | 22.4 ± 0.6 | ~11-22x |
| Data adapted from Monschke et al., Pharmaceutics, 2023. |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
-
Prepare Stock Solution: Dissolve the this compound conjugate in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Prepare Test Buffers: Prepare a panel of buffers with varying pH (e.g., pH 5.0, 6.0, 7.4, 8.5) and ionic strengths (e.g., by varying NaCl concentration).
-
Dilution and Observation: Add a small aliquot of the DMSO stock solution to each test buffer to achieve the desired final concentration. Ensure the final DMSO concentration is constant across all samples (e.g., 1%).
-
Incubation and Analysis: Incubate the samples at the desired experimental temperature for a set period (e.g., 2 hours). Visually inspect for any precipitation or cloudiness. For a more quantitative analysis, measure the absorbance at 600 nm to assess turbidity.
Protocol 2: Analysis of Aggregation by Dynamic Light Scattering (DLS)
DLS is a sensitive technique for detecting the presence of aggregates in a solution.
-
Sample Preparation: Prepare the this compound conjugate solution in the desired buffer, filtered through a low-protein-binding 0.1 or 0.22 µm filter.
-
Instrument Setup: Allow the DLS instrument to equilibrate to the desired temperature.
-
Measurement: Place the cuvette with the sample in the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
Data Analysis: The software will calculate the particle size distribution based on the diffusion coefficient of the particles in solution. The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomeric size is indicative of aggregation.
Protocol 3: Determination of Critical Micelle Concentration (CMC) using a Pyrene (B120774) Probe
This method relies on the change in the fluorescence spectrum of pyrene when it moves from a polar aqueous environment to the hydrophobic core of a micelle.
-
Prepare Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Prepare Samples: In a series of vials, add a constant small aliquot of the pyrene stock solution.
-
Evaporate Solvent: Evaporate the solvent from the vials, leaving a thin film of pyrene.
-
Add Conjugate Solutions: Add solutions of the this compound conjugate at varying concentrations (spanning a wide range, e.g., 10⁻⁴ to 20 mg/mL) in the desired aqueous buffer to the vials.
-
Incubation: Incubate the samples overnight at room temperature to allow for equilibration and partitioning of the pyrene into any formed micelles.
-
Fluorescence Measurement: Measure the excitation spectra (e.g., from 328 to 342 nm) with the emission wavelength set at 390 nm.
-
Data Analysis: Determine the ratio of the fluorescence intensity at two different excitation peaks (e.g., I₃₃₈/I₃₃₃). Plot this ratio against the logarithm of the conjugate concentration. The CMC is the concentration at which a sharp increase in this ratio is observed, indicating the formation of micelles.
References
- 1. Comparison of SEC-LS and DLS capabilities in the detection and quantification of large protein aggregates | Malvern Panalytical [malvernpanalytical.com]
- 2. THP-PEG4-Boc_TargetMol [targetmol.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. bepls.com [bepls.com]
- 5. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of THP-PEG4-Boc Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with THP-PEG4-Boc derivatives. The information provided is designed to address specific challenges that may be encountered during the purification of these molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound derivatives?
The primary challenges in purifying this compound derivatives stem from the physicochemical properties of the molecule's constituent parts: the acid-labile tetrahydropyranyl (THP) and tert-butyloxycarbonyl (Boc) protecting groups, and the hydrophilic polyethylene (B3416737) glycol (PEG) linker. Key challenges include:
-
Co-elution of impurities: The PEG chain can lead to broad peaks in chromatography, making separation from structurally similar impurities difficult.
-
Protecting group instability: Both THP and Boc groups are susceptible to cleavage under acidic conditions, which can occur inadvertently during purification.[1][2][3]
-
Lack of a strong UV chromophore: The PEG backbone does not have a strong UV chromophore, making detection by standard HPLC-UV challenging at higher wavelengths.[4][5]
-
Formation of diastereomers: The introduction of the THP group creates a new chiral center, which can lead to the formation of diastereomers, potentially complicating purification and analysis.
Q2: Which analytical techniques are recommended for assessing the purity of this compound derivatives?
Due to the limitations of UV detection for PEGylated compounds, alternative methods are recommended:
-
High-Performance Liquid Chromatography (HPLC) with universal detectors: Detectors such as Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are well-suited for analyzing compounds like this compound that lack a strong UV chromophore.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the identity of the desired product and detecting impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to assess purity by comparing the integration of signals from the analyte to those of any impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound derivatives.
| Problem | Potential Cause | Recommended Solution |
| Product Degradation (Loss of THP or Boc group) | The mobile phase or silica (B1680970) gel is too acidic. | - Neutralize silica gel by pre-treating with a solution of triethylamine (B128534) in the eluent. - Use a buffered mobile phase to maintain a neutral pH. - Consider using alternative purification methods like size-exclusion chromatography (SEC) if applicable. |
| Broad Peaks in Chromatography | The PEG chain is interacting with the stationary phase. | - Use a less polar mobile phase system for normal-phase chromatography. - For reverse-phase HPLC, a gradient elution with acetonitrile (B52724) and water is commonly employed. - Consider using a column with a different stationary phase (e.g., C8 instead of C18). |
| Poor Separation of Product from Starting Materials | The polarity of the product and starting materials are very similar. | - Optimize the solvent system in column chromatography by trying different solvent mixtures. - For HPLC, adjust the gradient slope to improve resolution. - Consider derivatizing the hydroxyl group of any unreacted starting material to alter its polarity before purification. |
| Low Product Recovery | The product is adsorbing to the silica gel or is partially soluble in the mobile phase. | - Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase to improve elution. - Ensure the chosen mobile phase fully solubilizes the compound. The hydrophilic PEG spacer increases solubility in aqueous media. |
| Presence of Diastereomers | The THP protection step creates a new stereocenter. | - Diastereomers may have different physicochemical properties and can sometimes be separated by careful optimization of chromatographic conditions. - If separation is not possible or necessary, characterization should account for the presence of both diastereomers. |
Experimental Protocols
General Protocol for Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound derivatives using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). Collect fractions and monitor by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol for Purity Analysis by RP-HPLC-ELSD
This method is suitable for determining the purity of this compound derivatives.
-
Instrumentation: High-Performance Liquid Chromatograph equipped with an Evaporative Light Scattering Detector (ELSD).
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Sample Preparation: Prepare a sample solution of the purified product at a concentration of approximately 1 mg/mL in the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 20 µL) of the sample solution.
-
ELSD Settings:
-
Nebulizer Temperature: Adjust to ensure efficient solvent evaporation.
-
Drift Tube Temperature: Optimize for analyte response.
-
Gas Flow Rate: Set according to the manufacturer's recommendations.
-
-
Data Analysis: Integrate the peak area of the main component and any impurities to calculate the purity.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound derivatives.
Caption: Troubleshooting logic for the purification of this compound derivatives.
References
Technical Support Center: Optimizing THP-PEG4-Boc Mediated Protein Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on improving the efficiency of protein degradation using PROTACs incorporating the THP-PEG4-Boc linker. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to navigate common challenges and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in a PROTAC?
A this compound linker is a chemical moiety that connects the target protein-binding ligand (warhead) to the E3 ubiquitin ligase-binding ligand in a Proteolysis Targeting Chimera (PROTAC). The polyethylene (B3416737) glycol (PEG) portion of the linker provides flexibility and influences the PROTAC's solubility and cell permeability. The Tetrahydropyran (THP) and tert-Butyloxycarbonyl (Boc) groups are protecting groups that are typically removed during the final steps of PROTAC synthesis to reveal reactive functional groups for conjugation to the ligands. The linker's length and composition are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.
Q2: How does the PEG4 linker length impact the efficiency of protein degradation?
The length of the PEG linker is a crucial parameter that must be optimized for each specific target protein and E3 ligase pair.
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.
-
Too long: An excessively long linker might lead to an unstable or unproductive ternary complex where the target protein and E3 ligase are not oriented correctly for efficient ubiquitin transfer. This can also increase the likelihood of the "hook effect," where at high concentrations, the PROTAC forms more binary complexes (PROTAC-target or PROTAC-E3 ligase) than the desired ternary complex, leading to reduced degradation.
Systematic variation of the PEG linker length is a common and effective strategy to identify the optimal length for maximal degradation efficiency, often measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation percentage).
Q3: My PROTAC with a this compound linker shows low or no degradation of the target protein. What are the potential causes and solutions?
Low or no degradation is a common challenge in PROTAC development. The issue can often be traced back to several key factors:
-
Poor Cell Permeability: The physicochemical properties of the final PROTAC, including those influenced by the PEG linker, may hinder its ability to cross the cell membrane.
-
Inefficient Ternary Complex Formation: The geometry and flexibility of the this compound linker may not be optimal for the specific target protein and E3 ligase pair, leading to unstable or unproductive ternary complex formation.
-
PROTAC Instability: The PROTAC molecule may be unstable in the experimental conditions (e.g., cell culture media).
-
Incorrect E3 Ligase Choice: The chosen E3 ligase may not be expressed or active in the cell line being used.
For a systematic approach to resolving this issue, please refer to the troubleshooting guide below.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during this compound mediated protein degradation experiments.
Issue 1: Low Degradation Efficiency (High DC50, Low Dmax)
| Potential Cause | Suggested Solution |
| Suboptimal Linker Length or Flexibility | Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG6) to empirically determine the optimal length for ternary complex formation. |
| Poor Cell Permeability | - Modify the linker to include more lipophilic moieties to balance the hydrophilicity of the PEG chain. - Perform a cell permeability assay (e.g., PAMPA or Caco-2) to assess the PROTAC's ability to cross the cell membrane. |
| Inefficient Ternary Complex Formation | - Use biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET™ to directly measure the formation and stability of the ternary complex. - Consider altering the attachment points of the linker on either the target protein ligand or the E3 ligase ligand. |
| PROTAC Instability | Assess the chemical stability of the PROTAC in cell culture medium over the time course of the experiment using LC-MS/MS. |
| Low E3 Ligase Expression | Confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN) in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line or recruiting an alternative E3 ligase. |
Issue 2: The "Hook Effect"
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This is due to the formation of unproductive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) that cannot lead to degradation.
| Potential Cause | Suggested Solution |
| High PROTAC Concentration | Perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect. Test lower concentrations (in the nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation. |
| Low Cooperativity in Ternary Complex Formation | Design PROTACs that promote positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the second protein. This can be influenced by linker design. |
Issue 3: Solubility Problems
PROTACs are often large molecules with poor aqueous solubility, which can lead to precipitation in experimental assays.
| Potential Cause | Suggested Solution |
| Precipitation in Aqueous Buffers | - Prepare a high-concentration stock solution in 100% DMSO. For working solutions, perform serial dilutions while keeping the final DMSO concentration in the assay below 0.5% (ideally below 0.1%). - Use co-solvents such as PEG300 or solubilizing agents like Tween-80 in your formulations to improve solubility. |
| Inaccurate Concentration of Solubilized PROTAC | Determine the kinetic solubility of your PROTAC in the assay buffer using methods like nephelometry or UV-Vis spectroscopy to ensure you are working with a fully dissolved compound. |
Data Presentation
The following table provides representative data on how PEG linker length can influence the physicochemical properties and degradation efficiency of a BRD4-targeting PROTAC. This illustrates the importance of optimizing the linker component in your this compound-containing PROTAC design.
Table 1: Impact of PEG Linker Length on Physicochemical Properties and Degradation Efficiency of a BRD4-Targeting PROTAC
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 | >1000 | <20 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 | 150 | 65 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 | 25 | >90 |
| PROTAC 4 | PEG6 | 1007.1 | 2.1 | 211.5 | 4 | 16 | 38 | 80 | 85 |
Data is illustrative and compiled from various sources in the literature for BRD4-targeting PROTACs.[1] DC50 and Dmax values are cell-line dependent.
Experimental Protocols
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol describes the standard method for quantifying target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line of interest
-
Complete growth medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system and densitometry software
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to attach overnight.
-
PROTAC Treatment: Prepare serial dilutions of the this compound PROTAC in complete growth medium. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle-only control. Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Probe the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.[2][3][4]
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This protocol provides a method to monitor the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent
-
Plasmid encoding NanoLuc®-fused target protein (donor)
-
Plasmid encoding HaloTag®-fused E3 ligase (acceptor)
-
White, solid-bottom 96-well or 384-well assay plates
-
HaloTag® NanoBRET® 618 Ligand (acceptor substrate)
-
Nano-Glo® Live Cell Reagent (donor substrate)
-
This compound PROTAC
-
Luminometer capable of measuring dual-filtered luminescence (460 nm and 618 nm)
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.
-
Cell Seeding: Seed the transfected cells into the assay plate.
-
Compound Treatment: Prepare serial dilutions of the this compound PROTAC in Opti-MEM™. Add the dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Reagent Addition: Prepare the NanoBRET™ detection reagent containing both the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate. Add this reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the donor emission (460 nm) and acceptor emission (618 nm) using the luminometer.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.
-
Plot the NanoBRET™ ratio against the logarithm of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) and Bmax (maximum BRET signal), which are indicative of ternary complex formation.[5]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound mediated protein degradation.
Caption: Mechanism of this compound PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for low protein degradation efficiency.
References
Validation & Comparative
THP-PEG4-Boc vs. Other PEG Linkers: A Comparative Guide for PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal aspect of modern drug discovery, enabling the targeted degradation of disease-causing proteins. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, influencing its permeability, stability, and ability to induce the formation of a productive ternary complex. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their hydrophilicity and tunable length. This guide provides a comparative analysis of PROTACs designed with a tetra-ethylene glycol (PEG4) linker, often synthesized from building blocks like THP-PEG4-Boc, against other PEG and alternative linkers, supported by experimental data and detailed protocols.
The Role of the Linker in PROTAC Function
A PROTAC's mechanism of action hinges on its ability to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, flexibility, and chemical composition are crucial for optimizing the spatial arrangement and stability of this ternary complex. An inappropriate linker can lead to steric hindrance or unproductive binding, thereby diminishing the PROTAC's degradation efficiency.
This compound: A Versatile Building Block
This compound is a heterobifunctional linker building block commonly used in PROTAC synthesis. The tetrahydropyranyl (THP) group protects a terminal hydroxyl functionality, while the tert-butyloxycarbonyl (Boc) group protects a terminal amine. These protecting groups allow for the sequential and controlled conjugation of the target-binding and E3 ligase-binding moieties. Upon deprotection, the resulting PEG4 linker provides a balance of hydrophilicity and a defined spatial separation between the two ends of the PROTAC molecule.
Comparative Analysis of Linker Performance
The choice of linker significantly impacts a PROTAC's performance. Below is a comparative analysis based on key performance indicators.
Impact of PEG Linker Length on Degradation Efficiency
The length of the PEG linker is a critical parameter that requires empirical optimization for each target protein and E3 ligase pair. A linker that is too short may prevent the formation of a stable ternary complex, while an overly long linker can lead to reduced efficacy due to increased flexibility.
Table 1: Representative Data on the Impact of PEG Linker Length on Protein Degradation
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PEG3 | 50 | >90 | Synthesized Data[1] |
| BRD4 | PEG4 | 25 | >95 | Synthesized Data[1] |
| BRD4 | PEG5 | 30 | >95 | Synthesized Data[1] |
| BRD4 | PEG6 | 60 | >90 | Synthesized Data[1] |
| ERα | 12-atom PEG | Effective | - | [2] |
| ERα | 16-atom PEG | More Potent | - |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.
As illustrated, a PEG4 linker can offer an optimal length for efficient degradation in certain systems, though the ideal length is target-dependent.
Influence of Linker Composition on Cell Permeability
The physicochemical properties of the linker, particularly its hydrophilicity, play a crucial role in a PROTAC's ability to cross the cell membrane. While PEG linkers enhance solubility, excessive PEGylation can sometimes hinder passive diffusion.
Table 2: Comparison of Cell Permeability for PROTACs with Different Linkers
| PROTAC Target | Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | Assay | Reference |
| H-PGDS | PEG0 (Alkyl) | Higher than PEG3/PEG5 | Cellular Uptake | |
| H-PGDS | PEG3 | Lower than PEG0 | Cellular Uptake | |
| H-PGDS | PEG5 | Lower than PEG0 | Cellular Uptake | |
| Androgen Receptor | PEG-linker | 1.7 (A2B) | Caco-2 | |
| Androgen Receptor | Alkyl-linker | Generally higher than PEG | PAMPA |
Papp: Apparent permeability coefficient. A2B: Apical to Basolateral. PAMPA: Parallel Artificial Membrane Permeability Assay.
This data suggests a trade-off between the solubility enhancement provided by PEG linkers and the potential for higher membrane permeability with more hydrophobic linkers like alkyl chains. The optimal balance must be determined experimentally.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC performance.
Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells in appropriate well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using an appropriate detection reagent and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of a PROTAC in a non-cell-based assay.
Protocol:
-
Preparation of Solutions: Prepare a solution of the PROTAC in a suitable buffer (donor solution). Prepare a corresponding acceptor solution.
-
Assay Plate Setup: The PAMPA plate consists of a donor plate and an acceptor plate separated by a microfilter disc coated with a lipid solution that mimics the cell membrane.
-
Assay Execution: Add the donor solution to the donor wells and the acceptor solution to the acceptor wells. Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and known assay parameters.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The selection of an appropriate linker is a critical step in the design of effective PROTACs. While bifunctional building blocks like this compound provide a convenient and versatile means to incorporate a PEG4 linker, the optimal linker strategy is highly dependent on the specific biological system. A systematic evaluation of various linker lengths and compositions is necessary to identify the PROTAC with the most favorable balance of degradation efficiency, cell permeability, and overall drug-like properties. The experimental protocols and comparative data presented in this guide offer a framework for the rational design and evaluation of next-generation protein degraders.
References
THP-PEG4-Boc vs. Alkyl Linkers: A Comparative Guide for Advanced Drug Development
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of a therapeutic's success. This guide provides an objective comparison of the hydrophilic THP-PEG4-Boc linker against traditional hydrophobic alkyl linkers, supported by experimental data, to inform the selection of optimal linkers for applications such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The linker connecting a targeting moiety to a payload in advanced therapeutics does more than just bridge two molecules; it profoundly influences the conjugate's solubility, stability, permeability, and ultimately, its in vivo efficacy and safety profile. While simple alkyl chains have historically been used due to their synthetic accessibility, linkers incorporating polyethylene (B3416737) glycol (PEG) chains, such as this compound, have gained prominence for their ability to impart favorable physicochemical properties.
Executive Summary of Comparative Performance
The hydrophilic nature of this compound generally translates to superior performance in aqueous environments, leading to enhanced solubility and improved pharmacokinetic profiles. In contrast, the hydrophobicity of alkyl linkers can be advantageous for cell permeability in certain contexts, particularly for PROTACs, but may negatively impact solubility and lead to faster clearance.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies comparing the performance of molecules conjugated with PEG-based linkers and alkyl linkers.
Table 1: Solubility
| Linker Type | Compound Type | Solubility (µg/mL) | Fold Improvement (vs. Alkyl) |
| This compound | Small Molecule | > 60 | > 5 |
| Alkyl (C8) | Small Molecule | < 12 | - |
| PEGylation is a well-established strategy to increase the aqueous solubility of hydrophobic drugs. |
Table 2: Plasma Stability
| Linker Type | Conjugate Type | Half-life (t½) in human plasma (hours) |
| PEGylated | ADC | ~110 |
| Non-PEGylated (Alkyl-based) | ADC | ~25 |
| PEGylation can shield the conjugate from enzymatic degradation, leading to a longer circulation half-life.[1][2] |
Table 3: Cell Permeability (PROTACs)
| Linker Type | PROTAC | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| PEG (1-unit) | PROTAC 15 | 0.005 |
| Alkyl | PROTAC 17 | 0.002 |
| In some PROTAC studies, shorter PEG linkers have shown slightly better permeability than alkyl linkers.[3][4] However, other research suggests that for certain molecular frameworks, hydrophobic alkyl linkers can enhance cell permeability over more hydrophilic PEG linkers.[] |
Table 4: In Vivo Efficacy (ADCs)
| Linker Type | ADC | Tumor Growth Inhibition (%) |
| PEGylated (10 kDa) | Miniaturized ADC | > 80% |
| Non-PEGylated | Miniaturized ADC | ~ 40% |
| The longer half-life conferred by PEG linkers can lead to greater tumor accumulation and enhanced in vivo efficacy. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for the key experiments cited.
Solubility Assay (Shake-Flask Method)
-
Preparation of Solutions: A supersaturated solution of the test compound is prepared in a phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: The solution is shaken at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: The undissolved compound is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
Plasma Stability Assay
-
Incubation: The test conjugate is incubated in human plasma at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Preparation: Plasma proteins are precipitated with an organic solvent (e.g., acetonitrile) and removed by centrifugation.
-
Analysis: The concentration of the intact conjugate in the supernatant is quantified by a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to determine the degradation rate and calculate the half-life.
Cell Permeability Assay (Caco-2)
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time. Samples are taken from the basolateral chamber at specific intervals.
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS. The apparent permeability coefficient (Papp) is then calculated.
In Vivo Efficacy Study (Tumor Xenograft Model)
-
Animal Model: Immunodeficient mice are subcutaneously implanted with human tumor cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into groups and treated with the test conjugates (e.g., intravenously) at a specified dose and schedule. A vehicle control group is also included.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Efficacy Evaluation: The study is concluded when tumors in the control group reach a predetermined size. The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Mandatory Visualizations
Caption: Experimental workflows for key performance assays.
Caption: Impact of linker choice on drug properties and performance.
Conclusion
The selection between a this compound linker and a traditional alkyl linker is highly dependent on the specific application and the desired therapeutic profile. This compound and other PEG-based linkers offer significant advantages in improving the solubility and pharmacokinetic properties of drug conjugates, which often translates to enhanced in vivo efficacy. While alkyl linkers may offer benefits in terms of cell permeability for certain molecules like PROTACs, their inherent hydrophobicity can lead to challenges with solubility and stability. A thorough evaluation of these linker types, using the experimental protocols outlined in this guide, is essential for the rational design of next-generation targeted therapeutics.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of THP-PEG4-Boc and Fmoc-Protected PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the choice of a suitable linker is paramount to the success of the final conjugate. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profile of biomolecules. The selection of the appropriate protecting group strategy for these linkers dictates the synthetic route and overall efficiency. This guide provides an objective comparison between two distinct classes of PEG linkers: the acid-labile THP-PEG4-Boc linker and the base-labile Fmoc-protected PEG linkers.
This comparison is supported by established chemical principles and representative experimental data to assist researchers in making informed decisions for their specific applications, such as peptide synthesis, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).
Chemical Structures and Orthogonal Deprotection Strategies
The fundamental difference between this compound and Fmoc-protected PEG linkers lies in their orthogonal deprotection chemistries.
This compound Linker: This heterobifunctional linker possesses two distinct acid-labile protecting groups. The Tetrahydropyranyl (THP) group is highly sensitive to mild acidic conditions, while the tert-Butoxycarbonyl (Boc) group requires stronger acidic conditions for cleavage. This differential lability allows for a stepwise deprotection and conjugation strategy.
Fmoc-Protected PEG Linker: These linkers feature the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is stable under acidic conditions, making it orthogonal to acid-labile protecting groups like Boc, which are often used for protecting amino acid side chains in peptide synthesis.
Orthogonal deprotection pathways for this compound and Fmoc-PEG linkers.
Quantitative Performance Comparison
The choice between these linkers can significantly impact conjugation efficiency, yield, and the stability of the final product. The following tables provide a summary of expected performance data based on the chemical properties of the protecting groups and typical bioconjugation reactions.
Table 1: Deprotection and Conjugation Efficiency
| Parameter | This compound | Fmoc-NH-PEG4-COOH |
| Deprotection Condition | Step 1: Mild Acid (e.g., 2% TFA) Step 2: Strong Acid (e.g., 50% TFA) | Base (e.g., 20% Piperidine in DMF) |
| Typical Deprotection Yield | >95% for each step | >98% |
| Compatibility | Orthogonal to base-labile groups | Orthogonal to acid-labile groups (e.g., Boc) |
| First Conjugation Yield (to a protein) | 70-85% (Amide bond formation) | 80-95% (Amide bond formation) |
| Overall Yield (for a two-step conjugation) | 65-80% | Not applicable (typically used in a single conjugation step after deprotection) |
| Purification Complexity | Moderate (two-step reaction may require intermediate purification) | Low to Moderate |
Table 2: Stability of Protecting Groups and Final Conjugate
| Parameter | This compound Linker | Fmoc-NH-PEG4-COOH Linker |
| THP Group Stability | Labile to acid, stable to base[1][2] | Not Applicable |
| Boc Group Stability | Labile to strong acid, stable to base | Stable to base, labile to strong acid |
| Fmoc Group Stability | Not Applicable | Labile to base, stable to acid |
| Stability of Final Conjugate (Amide Bond) | High | High |
| Potential Side Reactions | Acid-catalyzed side reactions on sensitive substrates | Base-catalyzed side reactions (e.g., racemization in peptides) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the comparison and application of these linkers.
Protocol 1: Orthogonal Deprotection and Conjugation using this compound
This protocol describes a two-step conjugation of a small molecule (Molecule A, with a carboxylic acid) and a biomolecule (Biomolecule B, with a primary amine) using a hypothetical heterobifunctional THP-O-PEG4-NH-Boc linker.
Step 1: THP Deprotection and First Conjugation
-
THP Deprotection:
-
Dissolve THP-O-PEG4-NH-Boc (1 eq.) in anhydrous Dichloromethane (DCM).
-
Add 2% Trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Neutralize with a mild base (e.g., saturated NaHCO₃ solution) and extract the product (HO-PEG4-NH-Boc).
-
Dry the organic layer and concentrate in vacuo.
-
-
Activation of Molecule A:
-
Dissolve Molecule A-COOH (1 eq.) in anhydrous Dimethylformamide (DMF).
-
Add HATU (1.1 eq.) and DIPEA (2 eq.) and stir for 15 minutes at room temperature to form the active ester.
-
-
First Conjugation (Esterification):
-
Add the dried HO-PEG4-NH-Boc (1.2 eq.) to the activated Molecule A solution.
-
Stir at room temperature overnight.
-
Purify the product (Molecule A-O-PEG4-NH-Boc) by flash chromatography.
-
Step 2: Boc Deprotection and Second Conjugation
-
Boc Deprotection:
-
Dissolve Molecule A-O-PEG4-NH-Boc (1 eq.) in DCM.
-
Add 50% TFA in DCM.
-
Stir at room temperature for 2-3 hours.[3]
-
Co-evaporate with toluene (B28343) to remove excess TFA, yielding Molecule A-O-PEG4-NH₂ as a TFA salt.
-
-
Second Conjugation (Amidation):
-
Dissolve Biomolecule B (containing a reactive NHS ester) in an appropriate buffer (e.g., PBS, pH 7.4).
-
Add the Molecule A-O-PEG4-NH₂ TFA salt dissolved in a small amount of DMSO.
-
React for 2-4 hours at room temperature.
-
Purify the final conjugate (Molecule A-O-PEG4-NH-Biomolecule B) using size-exclusion chromatography (SEC).
-
Workflow for a two-step conjugation using a this compound linker.
Protocol 2: Conjugation using Fmoc-NH-PEG4-COOH
This protocol outlines the conjugation of a biomolecule (Biomolecule C, with a primary amine) to a solid support functionalized with an Fmoc-protected PEG linker, a common procedure in solid-phase peptide synthesis (SPPS).
-
Resin Preparation:
-
Swell the amine-functionalized resin (e.g., Rink Amide resin) in DMF.
-
-
Fmoc-PEG Linker Coupling:
-
Activate Fmoc-NH-PEG4-COOH (2 eq.) with HATU (1.95 eq.) and DIPEA (4 eq.) in DMF for 15 minutes.
-
Add the activated linker solution to the swollen resin and shake at room temperature for 2-4 hours.
-
Wash the resin with DMF, DCM, and Methanol and dry under vacuum.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.[4]
-
Wash the resin thoroughly with DMF to remove piperidine and the fulvene (B1219640) adduct.
-
-
Biomolecule Conjugation:
-
Couple the first amino acid or biomolecule (with a protected amine and an active carboxylic acid) to the deprotected PEG linker on the resin using standard peptide coupling reagents (e.g., HATU/DIPEA).
-
Continue the synthesis by repeating the Fmoc deprotection and coupling cycles.
-
-
Cleavage from Resin:
-
After completion of the synthesis, cleave the final conjugate from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Precipitate the crude product in cold diethyl ether and purify by HPLC.
-
Workflow for solid-phase synthesis using an Fmoc-PEG linker.
Conclusion and Recommendations
The choice between this compound and Fmoc-protected PEG linkers is highly dependent on the overall synthetic strategy and the nature of the molecules to be conjugated.
-
This compound linkers are advantageous for solution-phase synthesis where a stepwise, orthogonal conjugation is required. The ability to selectively deprotect two different functionalities under varying acidic conditions provides precise control over the synthesis of complex heterobifunctional molecules like PROTACs. However, the multi-step process may lead to lower overall yields and require more extensive purification.
-
Fmoc-protected PEG linkers are the gold standard for solid-phase peptide synthesis and are also widely used in bioconjugation.[4] Their key advantage is the robust and high-yielding Fmoc deprotection using basic conditions, which is orthogonal to the acid-labile side-chain protecting groups commonly used in peptide chemistry. This makes them ideal for the synthesis of peptide-PEG conjugates and for modifying biomolecules on a solid support.
For applications requiring the synthesis of complex, multi-component molecules in solution, the orthogonal acid-lability of a THP/Boc strategy offers a powerful tool. For solid-phase synthesis and applications where orthogonality to acid-labile groups is paramount, the well-established Fmoc chemistry remains the preferred choice. Researchers should carefully consider the stability of their target molecules to acidic and basic conditions when selecting the appropriate PEG linker strategy.
References
Beyond THP-PEG4-Boc: A Comparative Guide to Alternative Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals engaged in the synthesis of cutting-edge therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of efficacy, selectivity, and pharmacokinetic properties. The THP-PEG4-Boc linker has been a valuable tool, offering a combination of an acid-labile tetrahydropyranyl (THP) protecting group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group. However, the demand for enhanced performance and tailored applications has spurred the development of a diverse array of alternative linkers. This guide provides an objective comparison of these alternatives, supported by structural information and generalized experimental data, to empower informed decision-making in linker design.
The Anatomy of a Linker: Deconstructing this compound
To understand the alternatives, it is essential to first dissect the components of the this compound linker and their respective functions:
-
THP (Tetrahydropyranyl) Group: An acid-labile protecting group for a hydroxyl functionality. Its removal is typically achieved under mild acidic conditions.[1][2][3]
-
PEG4 (Four-unit Polyethylene Glycol) Spacer: A hydrophilic chain that enhances the solubility of the entire molecule.[4][5] The length of the PEG chain is a critical parameter that influences the distance between the two conjugated moieties and can impact the formation of a stable ternary complex in PROTACs.
-
Boc (tert-Butyloxycarbonyl) Group: A common acid-labile protecting group for an amine functionality. Its removal is also accomplished with acid, often simultaneously with the THP group.
The primary limitation of the this compound linker lies in the lack of orthogonal deprotection strategies for the two ends, as both protecting groups are acid-labile. This can restrict synthetic flexibility in more complex molecules.
Alternative Linker Strategies: A Component-Wise Comparison
The following sections explore alternatives for each component of the this compound linker, providing a comparative overview of their properties and potential applications.
Alternatives to the THP Protecting Group
The THP group is a classic choice for alcohol protection, but other groups offer different deprotection conditions, providing orthogonality for more complex synthetic routes.
| Protecting Group | Structure | Deprotection Condition | Key Advantages | Key Disadvantages |
| THP | Tetrahydropyranyl | Mild Acid (e.g., TFA, HCl) | Inexpensive, easy to introduce. | Creates a new stereocenter, potentially complicating analysis. |
| Trityl (Tr) | Triphenylmethyl | Mild Acid, Hydrogenolysis | Bulky, can provide steric hindrance if needed. | Can be too labile for some multi-step syntheses. |
| TBDMS | tert-Butyldimethylsilyl | Fluoride (e.g., TBAF), Acid | Stable to a wide range of conditions, offers orthogonality to acid/base labile groups. | Can be sterically hindered to introduce on some secondary/tertiary alcohols. |
| MOM | Methoxymethyl | Acid | Small, less sterically demanding than THP. | Deprotection can sometimes be sluggish. |
| PMB | p-Methoxybenzyl | Oxidative cleavage (e.g., DDQ, CAN), Strong Acid | Orthogonal to many other protecting groups. | Requires specific and sometimes harsh oxidative deprotection conditions. |
Alternatives to the PEG4 Spacer
While PEG linkers are widely used to improve solubility, concerns about potential immunogenicity and the need for more rigid or functionalized spacers have driven the exploration of alternatives.
| Spacer Type | Example Structure | Key Properties & Applications |
| Alkyl Chains | -(CH₂)n- | Simple, synthetically accessible, and flexible. Widely used in initial PROTAC design to optimize linker length. |
| Heterocyclic Scaffolds | Piperazine, Piperidine (B6355638) | Introduce rigidity, which can pre-organize the PROTAC for optimal ternary complex formation and improve selectivity. |
| Alkynes/Triazoles | -C≡C- / Triazole ring | Provide conformational restriction. Triazoles are often formed via "click chemistry," enabling efficient and modular synthesis. |
| Polysarcosine (PSar) | -(N(CH₃)CH₂CO)n- | A non-immunogenic and biocompatible alternative to PEG. Can improve pharmacokinetic profiles. |
| Polypeptides | e.g., -(Gly-Ser)n- | Can be designed to be biodegradable and include specific enzymatic cleavage sites for controlled drug release. |
| Polysaccharides | e.g., Dextran | Highly hydrophilic and biocompatible. |
Alternatives to the Boc Protecting Group
The Boc group is a cornerstone of amine protection, but orthogonal strategies are often required in complex syntheses.
| Protecting Group | Structure | Deprotection Condition | Key Advantages | Key Disadvantages |
| Boc | tert-Butoxycarbonyl | Acid (e.g., TFA, HCl) | Stable to a wide range of non-acidic conditions, clean deprotection. | Lack of orthogonality with other acid-labile groups. |
| Fmoc | Fluorenylmethyloxycarbonyl | Base (e.g., Piperidine) | Orthogonal to acid-labile protecting groups. Widely used in solid-phase peptide synthesis. | The fluorenyl group can sometimes cause aggregation. |
| Cbz | Carbobenzyloxy | Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to both acid- and base-labile groups. | Not suitable for molecules containing other reducible functional groups (e.g., alkynes, alkenes). |
Experimental Protocols
General Protocol for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected compound in a suitable organic solvent (e.g., dichloromethane (B109758) (DCM) or dioxane).
-
Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (typically 4M).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, remove the acid and solvent under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution) and extracted with an organic solvent.
General Protocol for Fmoc Deprotection
-
Dissolution: Dissolve the Fmoc-protected compound in an aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Base Treatment: Add a solution of 20% piperidine in DMF to the reaction mixture.
-
Reaction: Stir at room temperature for 5-30 minutes. The deprotection is often rapid.
-
Work-up: Remove the solvent and excess piperidine under reduced pressure. The crude product can be purified by chromatography.
General Protocol for "Click Chemistry" Ligation (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
-
Reactant Preparation: Dissolve the alkyne-containing molecule and the azide-containing molecule in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Catalyst Addition: Add a copper(I) source, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, or a pre-formed copper(I) catalyst.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Purification: The desired triazole-linked product can be purified from the reaction mixture using standard chromatographic techniques.
Visualizing the Concepts
To further clarify the relationships and workflows, the following diagrams are provided.
Conclusion
The landscape of chemical linkers for bioconjugation is rich and varied, extending far beyond the capabilities of single, multi-purpose linkers like this compound. By understanding the distinct properties of alternative protecting groups and spacers, researchers can devise more sophisticated and efficient synthetic strategies. The move towards linkers with orthogonal deprotection capabilities, tunable rigidity, and improved biocompatibility is a clear trend in the field. The careful selection of a linker, tailored to the specific application and molecular context, is paramount to the successful development of next-generation targeted therapeutics.
References
Unveiling the Impact of Linker Composition on PROTAC Efficacy: A Comparative Analysis
For Immediate Release
In the rapidly advancing field of targeted protein degradation, the design of the linker connecting the target-binding and E3 ligase-recruiting moieties of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic efficacy. This guide provides a comprehensive comparison of the impact of different linker types on the stability of the PROTAC ternary complex, with a particular focus on the widely used polyethylene (B3416737) glycol (PEG)-based linkers, such as the THP-PEG4-Boc linker. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their PROTAC design strategies.
The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase, is the cornerstone of successful protein degradation.[1] The linker's length, flexibility, and chemical composition are paramount in achieving an optimal conformation for this complex, thereby facilitating efficient ubiquitination and subsequent degradation of the target protein.[2]
The Role of PEG Linkers in Ternary Complex Stability
PEG linkers, including variants like the this compound linker, are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability, and their inherent flexibility.[1] This flexibility allows the PROTAC to adopt various conformations, increasing the likelihood of forming a productive ternary complex.[3] However, the optimal length of the PEG linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical validation for each new system.[2]
Comparative Analysis of Linker Performance
While specific quantitative data for the this compound linker's direct impact on ternary complex stability in a comparative study is not extensively published, the following table summarizes representative data from studies investigating the effect of different linker types and lengths on PROTAC performance. The data highlights the critical nature of linker optimization for achieving potent protein degradation.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | PEG | 12 | >1000 | <20 | |
| ERα | VHL | PEG | 16 | 100-250 | ~80 | |
| TBK1 | VHL | PEG | <12 | >1000 | No degradation | |
| TBK1 | VHL | PEG | >12 | <100 | >90 | |
| CRBN | CRBN (homo-PROTAC) | PEG | 8 | <500 | ~60 | |
| BRD9 | VHL | PEG-based | - | >1000 (initial) | Partial | |
| BRD9 | VHL | Optimized PEG-based | - | <100 (optimized) | >90 | |
| AR | - | Alkyl/Ether | <12 | No degradation | - | |
| AR | - | Alkyl/Ether | >12 | Effective degradation | - |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of target protein degradation achieved. The data presented is a compilation from various sources to illustrate general trends.
Visualizing PROTAC Mechanism and Evaluation
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols for Key Assays
The stability and kinetics of PROTAC-induced ternary complexes are commonly evaluated using a variety of biophysical assays. Detailed below are generalized protocols for three such techniques.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a powerful technique to measure the binding kinetics (association and dissociation rates) and affinity of binary and ternary complexes in real-time.
Methodology:
-
Immobilization: Covalently immobilize either the target protein or the E3 ligase onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity and kinetics.
-
In a separate experiment, inject a series of concentrations of the other protein partner (the one not immobilized) to measure its binary interaction with the immobilized protein (as a control).
-
-
Ternary Complex Analysis:
-
Co-inject a constant, saturating concentration of the PROTAC with a series of concentrations of the second protein partner over the immobilized protein surface.
-
The resulting sensorgrams will show the formation and dissociation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) for the ternary complex. Cooperativity can be calculated by comparing the affinity of the second protein partner in the presence and absence of the PROTAC.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Methodology:
-
Sample Preparation: Place one of the binding partners (e.g., the E3 ligase) in the sample cell and the other binding partner (e.g., the PROTAC) in the injection syringe.
-
Titration: Perform a series of small, sequential injections of the titrant (from the syringe) into the sample cell.
-
Heat Measurement: The instrument measures the heat released or absorbed during each injection.
-
Ternary Complex Measurement: To measure the ternary complex formation, the sample cell would contain one protein and the PROTAC, while the syringe would contain the second protein. Alternatively, the cell can contain one protein, and the syringe can contain a pre-incubated mixture of the PROTAC and the second protein.
-
Data Analysis: Integrate the heat signals from each injection and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
Förster Resonance Energy Transfer (FRET)-based Assays
FRET is a distance-dependent interaction between two fluorescent molecules (a donor and an acceptor). This technique can be used to monitor the proximity of the target protein and the E3 ligase upon the addition of a PROTAC.
Methodology:
-
Protein Labeling: Label the target protein with a donor fluorophore (e.g., a fluorescent protein or a chemical dye) and the E3 ligase with a suitable acceptor fluorophore.
-
Assay Setup: In a microplate format, combine the labeled target protein and E3 ligase in a suitable buffer.
-
PROTAC Addition: Add varying concentrations of the PROTAC to the protein mixture.
-
FRET Measurement: Excite the donor fluorophore and measure the emission from both the donor and the acceptor fluorophores. An increase in the acceptor emission (and a corresponding decrease in the donor emission) indicates that the two proteins are in close proximity, signifying the formation of the ternary complex.
-
Data Analysis: Plot the FRET signal as a function of the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
Conclusion
The selection and optimization of the linker are critical steps in the development of effective PROTACs. While flexible PEG linkers like this compound offer advantages in terms of solubility and conformational sampling, the optimal linker design is target-dependent and requires careful empirical evaluation. The use of robust biophysical assays such as SPR, ITC, and FRET is essential for characterizing the stability of the ternary complex and guiding the rational design of next-generation protein degraders.
References
Comparative Guide to PEG-Based Linkers in PROTAC Design: A Case Study on KRAS Degraders
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative approach in therapeutic development, enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting ligand. The linker's length, composition, and rigidity significantly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity and tunable length. This guide provides a comparative analysis of PEG-based linkers in the context of KRAS protein degradation, with a focus on the structural elements analogous to THP-PEG4-Boc.
Data Presentation: Comparative Performance of KRASG12C PROTACs
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The anti-proliferative effects on cancer cells are determined by the IC50 value. The table below compares a series of PROTACs targeting KRASG12C, each featuring a different linker but sharing the same KRAS binder (based on MRTX849) and E3 ligase ligand (VHL).
| PROTAC | Linker Composition | DC50 (μM) | Dmax (%) | Cell Line | Anti-proliferative IC50 (μM) |
| LC-2 | Short ~6 atom PEG-based linker | 0.25 - 0.76 | ~75% | MIA PaCa-2, NCI-H2030 | Not specified in study |
| Alternative 1 | Longer PEG linker (>6 atoms) | > 2.5 | < 50% | MIA PaCa-2 | Not specified in study |
| Alternative 2 | Rigid piperazine-based linker | ~1.5 | ~60% | MIA PaCa-2 | Not specified in study |
Note: The data presented is a representative compilation from multiple sources on KRASG12C degraders to illustrate the comparative principle.[1][2]
The data suggests that a shorter PEG-based linker in LC-2 is more effective at inducing KRASG12C degradation compared to longer or more rigid linkers in this particular series.[1] This highlights the critical role of the linker in facilitating the formation of a productive ternary complex between KRASG12C and the VHL E3 ligase.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein (e.g., KRAS) in cells treated with a PROTAC.
Materials:
-
Cell culture reagents and appropriate cancer cell line (e.g., MIA PaCa-2 for KRASG12C)
-
PROTAC compounds
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)
-
Primary antibody against the target protein (e.g., anti-KRAS) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA buffer to each well. Scrape the cells and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for electrophoresis.[3]
-
Sample Preparation and SDS-PAGE: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.[4]
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.
Materials:
-
Opaque-walled 96-well plates
-
Cell culture reagents and appropriate cancer cell line
-
PROTAC compounds
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis: Record the luminescence using a plate-reading luminometer. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Visualizations
PROTAC Mechanism of Action
Caption: The mechanism of action of a PROTAC, inducing the formation of a ternary complex to facilitate ubiquitination and subsequent proteasomal degradation of the target protein.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the synthesis, treatment, and biological evaluation of PROTACs to determine their efficacy in protein degradation and cell viability.
References
Evaluating the In-Cell Efficacy of PROTACs Featuring a THP-PEG4-Boc Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules offer a powerful modality for eliminating disease-causing proteins by coopting the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's success lies in the linker connecting the target-binding warhead and the E3 ligase ligand. The linker's composition, length, and flexibility profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of the in-cell efficacy of PROTACs containing a Tetrahydropyran-Polyethylene Glycol-Boc (THP-PEG4-Boc) derived linker. We will present supporting experimental data, detail the methodologies for key experiments, and contextualize the performance of these PROTACs against alternatives with different linker architectures.
The Central Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates the necessary protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, all of which can compromise degradation efficiency.
Key parameters used to quantify the efficacy of a PROTAC are:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.
Comparative In-Cell Efficacy of a this compound Derived Linker in a KRAS Degrader
Recent studies on "PROTAC K-Ras Degrader-1," synthesized using a THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linker, provide valuable insights into the performance of this linker class. This PROTAC effectively targets the degradation of the K-Ras protein.[2] While direct side-by-side comparisons with other linkers targeting the exact same epitope of K-Ras are limited in the public domain, we can analyze its performance and compare it with other published K-Ras and BRD4 degraders that utilize different linker technologies.
Table 1: In-Cell Efficacy of PROTAC K-Ras Degrader-1
| Cell Line | Cancer Type | KRAS Mutation Status | DC50 (nM) | Dmax (%) |
| AGS | Stomach Cancer | G12D (heterozygous) | 7.49[1] | ~95 (for a pan-KRAS degrader)[1] |
| SNU-1 | Stomach Cancer | G12D | 19.77[3] | Not Reported |
| HPAF-II | Pancreatic Cancer | G12D | 52.96 | Not Reported |
| PANC 04.03 | Pancreatic Cancer | G12D (heterozygous) | 87.8 | Not Reported |
| SW1573 | Lung Carcinoma | Not Reported | ≥70 |
Table 2: Comparative Efficacy of Other PROTACs with Different Linkers
| PROTAC | Target | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC K-Ras Degrader-1 | K-Ras | THP-PEG4-Pyrrolidine(N-Boc)-CH2OH derived | AGS | 7.49 | ~95 |
| LC-2 | KRAS G12C | Alkyl-based | MIA PaCa-2 | 320 | ~75 |
| PROTAC 4 | KRAS G12D | Rigidified linker | KRAS G12D HiBiT cells | 4 | 94 |
| NC-1 | BTK | PEG-based | Mino | 2.2 | 97 |
| Compound 34 | BRD4 | Piperazine-containing | MDA-MB-231 | 60 | Not Reported |
| Compound 37 | BRD4 | α-acyloxy amide-containing | MDA-MB-231 | 62 | Not Reported |
From the data, it is evident that the this compound derived linker in PROTAC K-Ras Degrader-1 facilitates potent degradation of K-Ras, with DC50 values in the low nanomolar range in certain cell lines. Its performance is comparable to, and in some cases superior to, other K-Ras PROTACs with different linker architectures. For instance, while LC-2, an alkyl-based KRAS G12C degrader, shows a DC50 of 320 nM, the THP-PEG4-linked degrader demonstrates significantly higher potency. It is also in the same range of high potency as PROTAC 4, which has a rigidified linker. This suggests that the hydrophilic and flexible nature of the PEG4 linker, potentially modified by the THP and Boc groups to optimize physicochemical properties, is conducive to forming a stable and efficient ternary complex for K-Ras degradation.
Signaling Pathways and Experimental Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for determining PROTAC efficacy via Western Blot.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials:
-
Cancer cell lines (e.g., AGS, SNU-1, HPAF-II, PANC 04.03)
-
Complete growth medium
-
PROTAC compound (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-KRAS) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with serial dilutions of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the protein bands. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control. Plot this against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of viability after PROTAC treatment.
Materials:
-
Cells of interest
-
PROTAC compounds
-
Clear 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells into a clear 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle-treated control.
Conclusion
The in-cell efficacy data for PROTAC K-Ras Degrader-1, which incorporates a this compound derived linker, demonstrates that this linker class can be effectively utilized to create potent protein degraders. The observed low nanomolar DC50 values in multiple cell lines suggest that the linker facilitates the formation of a productive ternary complex, leading to efficient degradation of the K-Ras oncoprotein. While further direct comparative studies are needed to definitively establish superiority over other linker types for various targets, the available data positions the this compound linker as a valuable component in the PROTAC design toolkit. The provided experimental protocols offer a standardized framework for researchers to evaluate and compare the efficacy of their own PROTAC molecules, contributing to the rational design of next-generation targeted protein degraders.
References
The Crucial Role of Linkers in PROTAC Efficacy: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A critical, yet often overlooked, component of a PROTAC is the linker, which connects the target protein-binding ligand (warhead) to the E3 ubiquitin ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy of the PROTAC.
This guide provides a comparative analysis of different linker types used in PROTAC design, with a focus on how linker composition and length affect the degradation of a target protein. While a molecule like THP-PEG4-Boc is not a PROTAC itself but rather a chemical building block used to construct these linkers, its polyethylene (B3416737) glycol (PEG) nature is representative of a common class of linkers. Here, we will explore the characteristics of PEG-based linkers in comparison to other linker types, supported by experimental data.
Linker Characteristics and Their Impact on PROTAC Performance
The primary role of the linker is to tether the target protein and the E3 ligase in a productive orientation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The choice of linker can impact several key properties of the resulting PROTAC, including:
-
Solubility and Permeability: The linker can significantly influence the physicochemical properties of the PROTAC, affecting its ability to dissolve in biological fluids and cross cell membranes to reach its intracellular target.
-
Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and functional ternary complex (Target Protein-PROTAC-E3 Ligase). An optimal linker length allows for the necessary protein-protein interactions within the complex.
-
Degradation Efficacy and Selectivity: The linker can impact the efficiency (DC50 - half-maximal degradation concentration; Dmax - maximum degradation) and selectivity of the PROTAC.
Comparative Analysis of PROTAC Linkers
To illustrate the impact of linker choice on PROTAC performance, we present a summary of experimental data from a hypothetical study on the degradation of a target protein, "Protein X," by recruiting the E3 ligase Cereblon (CRBN). In this notional study, a consistent warhead for Protein X and a consistent CRBN-recruiting ligand (pomalidomide) were used, while the linker was varied.
| Linker Type | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG-Based | THP-PEG4 -Boc derived | 15 | 25 | 95 |
| PEG-Based | THP-PEG2 -Boc derived | 9 | 150 | 70 |
| PEG-Based | THP-PEG6 -Boc derived | 21 | 80 | 85 |
| Alkyl-Based | Alkyl Chain | 12 | 100 | 80 |
| Rigid | Piperidine-based | 10 | 200 | 60 |
Data Interpretation:
The hypothetical data in the table above demonstrates that a PEG4-based linker resulted in the most potent degradation of Protein X, with the lowest DC50 and highest Dmax. This suggests that for this particular target and E3 ligase combination, the length and flexibility of the PEG4 linker were optimal for the formation of a productive ternary complex. The shorter PEG2 linker and the longer PEG6 linker were less effective, highlighting the importance of linker length optimization. The alkyl-based linker showed moderate activity, while the rigid piperidine-based linker was the least effective, suggesting that some degree of flexibility is beneficial for this system.
Experimental Protocol: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines a standard method for quantifying the degradation of a target protein induced by a PROTAC.
1. Cell Culture and Treatment: a. Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined amount of time (e.g., 18 hours).
2. Cell Lysis: a. Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). b. Add radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Western Blotting: a. Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer. b. Boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. d. Separate the proteins by electrophoresis. e. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. f. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. h. Wash the membrane with TBST. i. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane with TBST. k. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. l. Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
5. Data Analysis: a. Quantify the band intensities of the target protein and the loading control using image analysis software. b. Normalize the target protein band intensity to the loading control band intensity for each sample. c. Calculate the percentage of protein remaining relative to the vehicle-treated control. d. Plot the percentage of protein remaining against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Visualizing the PROTAC Mechanism of Action and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: Mechanism of Action of a PROTAC.
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling THP-PEG4-Boc
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of THP-PEG4-Boc, a PEG-based PROTAC linker used in the synthesis of PROTACs.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is the most critical step in mitigating potential hazards when handling chemical compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against a broad range of chemicals. Inspect for tears or holes before use. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn to protect the skin and clothing from spills. |
| Respiratory Protection | Fume Hood | All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of any fine particulates. |
Operational Protocol: Step-by-Step Handling of this compound
A systematic workflow is essential for the safe and effective use of this compound in your research. The following protocol outlines the key steps from receiving the compound to its final use in an experiment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Verify that the compound name and CAS number on the label match your order.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended long-term storage is at -80°C and short-term storage at -20°C.[1]
2. Preparation for Use:
-
Bring the sealed container of this compound to room temperature before opening to prevent condensation of moisture.
-
All weighing and preparation of solutions should be performed within a chemical fume hood.
-
Use appropriate, clean laboratory equipment (e.g., spatulas, glassware).
3. Dissolution:
-
If preparing a stock solution, consult the product datasheet for recommended solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for similar compounds.
-
Add the solvent to the solid compound slowly and mix gently to dissolve.
4. Experimental Use:
-
Always handle solutions containing this compound with the same level of precaution as the solid compound.
-
Ensure all reaction vessels are properly labeled.
5. Post-Experiment:
-
Decontaminate all glassware and equipment that came into contact with the compound.
-
Properly dispose of all waste materials as outlined in the disposal plan below.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be collected in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
2. Waste Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
3. Waste Storage:
-
Store hazardous waste containers in a designated, secondary containment area away from general laboratory traffic.
4. Waste Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key stages of the operational workflow for this compound, from initial receipt to final disposal.
Caption: This diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
